5-Cyclopropylpyridin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-cyclopropylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-8-4-3-7(5-10-8)6-1-2-6/h3-6H,1-2H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYIRRCVJZYNIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629589 | |
| Record name | 5-Cyclopropylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893738-68-6 | |
| Record name | 5-Cyclopropylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-cyclopropylpyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 5-Cyclopropylpyridin-2-amine: Synthesis, Properties, and Applications
Introduction
This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a cyclopropyl group at the 3-position and an amine group at the 2-position.[1] Its molecular formula is C8H10N2.[1][2] The unique combination of a six-membered aromatic pyridine ring and a strained three-membered cyclopropane ring gives this molecule distinct chemical properties.[1] The presence of the cyclopropyl group introduces significant ring strain, which can influence the compound's reactivity and its interactions with biological targets.[1] This structural motif is of significant interest in medicinal chemistry as it is a key intermediate in the synthesis of various drug candidates, particularly those targeting neurological and psychiatric disorders.[1][3] Beyond pharmaceuticals, it also finds applications in agrochemical research for the development of new pesticides and in material science for creating novel polymers and functional materials.[1][3]
This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on practical insights for laboratory and developmental applications.
I. Synthesis of this compound: A Mechanistic and Practical Overview
The primary and most efficient method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1][4] This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound.[4][5]
The Suzuki-Miyaura Cross-Coupling Approach
The Suzuki-Miyaura coupling is a versatile and widely used method for creating C-C bonds, particularly in the synthesis of biaryl and hetero-biaryl systems, which are common in biologically active compounds.[6][7] The reaction is valued for its tolerance of a wide range of functional groups and generally good yields.[7]
Reaction Scheme:
The synthesis of this compound via Suzuki-Miyaura coupling typically involves the reaction of 2-Amino-5-bromopyridine with cyclopropylboronic acid.[2]
Figure 1: General workflow for the Suzuki-Miyaura synthesis of this compound.
Mechanistic Insights
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:[5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-Amino-5-bromopyridine, forming a Pd(II) complex.
-
Transmetalation: The organic group from the cyclopropylboronic acid is transferred to the palladium center, a step that is facilitated by the base.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the C-C bond of the final product and regenerating the Pd(0) catalyst.
A challenge in coupling reactions involving aminopyridines is the potential for the basic amino group to inhibit the palladium catalyst.[6] However, the use of highly active catalysts composed of palladium and specific phosphine ligands, such as dialkylbiphenylphosphines, can overcome this issue without requiring protection of the amino group.[6]
Detailed Experimental Protocol
The following protocol is a generalized method for the synthesis of this compound based on established procedures.[2]
Materials:
-
2-Amino-5-bromopyridine
-
Cyclopropylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Tricyclohexylphosphine
-
Anhydrous potassium phosphate (K3PO4)
-
Toluene
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Methanol
-
Dichloromethane
Procedure:
-
Under an argon atmosphere, dissolve 2-amino-5-bromopyridine (1 mmol) and cyclopropylboronic acid (1.3 mmol) in toluene (10 mL).[2]
-
Add anhydrous K3PO4 (3 mmol) and water (1 mL) to the mixture and stir under argon for 10 minutes.[2]
-
Add tricyclohexylphosphine (10 mol%) and Pd(OAc)2 (5 mol%) to the reaction mixture.[2]
-
Heat the mixture to reflux and monitor the reaction progress using GC-MS until the starting material is completely consumed.[2]
-
Cool the reaction mixture to room temperature and filter it through a pad of diatomaceous earth.[2]
-
Dilute the filtrate with ethyl acetate (25 mL) and wash with water (3 x 20 mL).[2]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by silica gel column chromatography using a mixture of methanol and dichloromethane as the eluent.[2]
Yield: This procedure can yield up to 85% of 2-Amino-5-cyclopropylpyridine.[2]
Alternative Synthetic Approaches
While Suzuki-Miyaura coupling is the most common method, other palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination can also be employed for the synthesis of related aminopyridine derivatives. The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds.[8] This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide.[8] The choice of a bulky, electron-rich phosphine ligand is crucial for high coupling efficiency.[9]
II. Physicochemical Properties and Characterization
This compound is typically a light yellow to yellow solid.[2]
| Property | Value |
| Molecular Formula | C8H10N2 |
| Molecular Weight | 134.18 g/mol |
| Boiling Point (Predicted) | 273.5 ± 28.0 °C |
| Density (Predicted) | 1.188 ± 0.06 g/cm3 |
| pKa (Predicted) | 6.88 ± 0.13 |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. |
Table 1: Physicochemical properties of this compound.[2]
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized compound.
¹H NMR (400 MHz, CDCl₃):
-
δ 7.89 (d, J = 2.4 Hz, 1H)
-
δ 7.11 (dd, J = 8.4, 2.4 Hz, 1H)
-
δ 6.42 (d, J = 8.4 Hz, 1H)
-
δ 4.19 (s, 2H)
-
δ 1.80-1.73 (m, 1H)
-
δ 0.93-0.81 (m, 2H)
-
δ 0.62-0.51 (m, 2H)[2]
¹³C NMR (100 MHz, CDCl₃):
-
δ 156.4
-
δ 146.2
-
δ 135.6
-
δ 129.0
-
δ 108.4
-
δ 12.2
-
δ 7.5[2]
GC-MS:
-
Retention time tR = 6.724 min (m/z 134, relative abundance 64.41%)[2]
Infrared (IR) Spectroscopy: The IR spectrum of amines is characterized by N-H stretching absorptions in the 3400 to 3500 cm⁻¹ region for free N-H bonds.[10] Primary amines typically show two distinct peaks due to asymmetric and symmetric N-H stretching.[10]
Figure 2: Experimental workflow from synthesis to characterization.
III. Applications in Research and Development
The unique structural features of this compound make it a valuable building block in several areas of chemical research and development.
Medicinal Chemistry
The pyridine scaffold is a privileged core structure in medicinal chemistry, and the introduction of a cyclopropyl group can significantly impact the pharmacological properties of a molecule.[5] this compound serves as a key intermediate in the synthesis of various drug candidates.[3] The cyclopropyl moiety can influence a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile.[11] Derivatives of this compound are being investigated for their potential in treating neurological and inflammatory conditions.[1]
Agrochemicals
Similar to its role in pharmaceuticals, this compound is also used in the development of novel pesticides and herbicides.[3] The specific chemical properties imparted by the cyclopropyl and aminopyridine groups can enhance the efficacy and selectivity of these agrochemicals.[3]
Material Science
The aromatic pyridine ring and the cyclopropyl group offer unique electronic and structural properties that can be exploited in material science.[1] This compound can be incorporated into organic frameworks or polymers to modify their properties for specialized applications, such as the development of new functional polymers or catalysts.[1][3]
IV. Conclusion and Future Outlook
This compound is a versatile and valuable chemical intermediate with significant potential in drug discovery, agrochemical development, and material science. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for its synthesis, allowing for good yields and tolerance of the amine functionality. The continued exploration of its derivatives is likely to lead to the discovery of novel compounds with important biological activities and material properties. As catalytic methods continue to advance, the synthesis of such valuable building blocks will become even more efficient and sustainable, further expanding their applications in various scientific fields.
References
- 1. Buy 3-Cyclopropylpyridin-2-amine | 878805-25-5 [smolecule.com]
- 2. This compound CAS#: 893738-68-6 [m.chemicalbook.com]
- 3. This compound [myskinrecipes.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
physicochemical properties of 5-Cyclopropylpyridin-2-amine
An In-depth Technical Guide to the Physicochemical Properties of 5-Cyclopropylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery.[1][2] Its structure, featuring a pyridine core substituted with a primary amine and a cyclopropyl group, makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[1][2] The strategic placement of these functional groups can significantly influence biological activity, making the molecule a key intermediate in the development of novel inhibitors for specific enzymes or receptors, particularly those targeting neurological and psychiatric disorders.[1]
A thorough understanding of the physicochemical properties of a compound like this compound is fundamental to its successful application. These properties—including solubility, lipophilicity, and ionization state—govern a molecule's behavior in biological systems, dictating its absorption, distribution, metabolism, and excretion (ADME). Optimizing these parameters is a central challenge in transforming a promising lead molecule into a viable drug candidate.[3] This guide provides a comprehensive overview of the known and predicted , details the experimental methodologies for their determination, and discusses the implications of these properties in the context of pharmaceutical research.
Chemical Identity and Molecular Structure
The foundational step in characterizing any chemical entity is to establish its identity and structure. The key identifiers and structural features of this compound are outlined below.
-
IUPAC Name: this compound[4]
The molecule consists of a six-membered aromatic pyridine ring, which imparts a degree of planarity and specific electronic properties. The primary amine (-NH₂) at the 2-position is a key hydrogen bond donor and a weak base, allowing the molecule to become protonated. The cyclopropyl group at the 5-position is a small, strained, non-polar ring. In drug design, cyclopropyl groups are often used as "metabolic blockers" to prevent oxidation at that position and can improve binding affinity to protein targets through favorable hydrophobic interactions.
Core Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic profile. The following table summarizes the key available data for this compound.
| Property | Value | Source / Comment |
| Appearance | Light yellow to yellow solid | [4] |
| Boiling Point | 273.5 ± 28.0 °C | [1][4] (Predicted) |
| Density | 1.188 ± 0.06 g/cm³ | [4] (Predicted) |
| pKa | 6.88 ± 0.13 | [4] (Predicted, for the conjugate acid) |
| Storage | Room temperature, inert atmosphere, keep in dark | [4] |
Spectroscopic Profile
Spectroscopic analysis provides an empirical fingerprint of a molecule's structure, confirming its identity and purity. The data provided by techniques such as NMR, Mass Spectrometry, and IR spectroscopy are indispensable for chemical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Based on published data for this compound, the following spectral assignments can be made.[4]
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.89 (d, J = 2.4 Hz, 1H): Corresponds to the proton on the pyridine ring at position 6 (adjacent to the nitrogen), showing a small coupling to the proton at position 4.
-
δ 7.11 (dd, J = 8.4, 2.4 Hz, 1H): Represents the proton at position 4 of the pyridine ring, coupled to both the proton at position 3 and the proton at position 6.
-
δ 6.42 (d, J = 8.4 Hz, 1H): The proton at position 3 of the pyridine ring, adjacent to the amine group.
-
δ 4.19 (s, 2H): A broad singlet corresponding to the two protons of the primary amine group (-NH₂).
-
δ 1.80-1.73 (m, 1H): The methine proton (-CH) of the cyclopropyl group.
-
δ 0.93-0.81 (m, 2H): Two of the methylene protons (-CH₂) on the cyclopropyl ring.
-
δ 0.62-0.51 (m, 2H): The other two methylene protons (-CH₂) on the cyclopropyl ring.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 156.4: Carbon at position 2, bonded to the amine group.
-
δ 146.2: Carbon at position 6.
-
δ 135.6: Carbon at position 4.
-
δ 129.0: Carbon at position 5, bonded to the cyclopropyl group.
-
δ 108.4: Carbon at position 3.
-
δ 12.2: The methine carbon of the cyclopropyl group.
-
δ 7.5: The two equivalent methylene carbons of the cyclopropyl group.[4]
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For this compound, the expected molecular ion peak [M]⁺ would be at an m/z (mass-to-charge ratio) of 134, corresponding to its molecular weight.[4] Electron impact (EI) ionization would likely lead to fragmentation, with a prominent peak observed at m/z 134, as reported in GC-MS data.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the following characteristic absorption bands are expected:
-
N-H Stretching: As a primary amine, two distinct, sharp to medium bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.[5][6]
-
N-H Bending: A medium to strong scissoring vibration is typically observed for primary amines in the 1580-1650 cm⁻¹ range.[5][7]
-
Aromatic C=C and C=N Stretching: Multiple sharp, medium-intensity bands are expected in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.
-
C-N Stretching: A strong band for the aromatic amine C-N stretch is expected between 1250-1335 cm⁻¹.[5]
-
Cyclopropyl C-H Stretching: C-H stretches for the cyclopropyl ring will appear just above 3000 cm⁻¹.
Synthesis and Purification Workflow
Understanding the synthesis of a compound provides context for potential impurities and the scale of production. A common and effective method for synthesizing this compound is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4]
The process involves coupling 2-Amino-5-bromopyridine with cyclopropylboronic acid in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., tricyclohexylphosphine), and a base (e.g., K₃PO₄).[4]
Caption: General workflow for the synthesis of this compound.
Upon completion, the reaction mixture is typically subjected to an aqueous workup, extracted with an organic solvent like ethyl acetate, and the crude product is purified via silica gel column chromatography to yield the final, high-purity compound.[4]
Experimental Protocols for Physicochemical Characterization
To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following section outlines self-validating methodologies for determining the key physicochemical properties that are most relevant to drug discovery.
Protocol 1: pKa Determination by Potentiometric Titration
The pKa, or ionization constant, is crucial as it determines the charge state of a molecule at a given pH.[8]
-
Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of a co-solvent system (e.g., 20% methanol in water) to ensure solubility.
-
Titration: Calibrate a pH meter with standard buffers (pH 4, 7, 10). Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, specifically the pH at which the amine is 50% protonated.
-
Causality: Potentiometric titration directly measures the change in proton concentration (pH) as a base is neutralized by an acid. This provides a highly accurate and reliable measure of the compound's basicity, which is fundamental to predicting its behavior in the acidic environment of the stomach or the near-neutral pH of the blood.
Protocol 2: LogP/LogD₇.₄ Determination by Shake-Flask Method
Lipophilicity, expressed as LogP (for the neutral species) or LogD (at a specific pH), is a primary indicator of a drug's ability to cross cell membranes.[3]
-
System Preparation: Prepare a biphasic system of n-octanol and a buffer solution at pH 7.4 (to mimic physiological conditions). Pre-saturate the n-octanol with buffer and the buffer with n-octanol by mixing them vigorously and allowing the layers to separate.
-
Sample Preparation: Prepare a stock solution of this compound in the pH 7.4 buffer.
-
Partitioning: Add a known volume of the stock solution to a known volume of the pre-saturated n-octanol in a vial.
-
Equilibration: Seal the vial and shake it for a set period (e.g., 2-4 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.
-
Quantification: Carefully remove an aliquot from each layer and determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.
-
Calculation: The LogD₇.₄ is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
Causality: The shake-flask method is considered the "gold standard" because it measures the direct partitioning of a compound at equilibrium.[3] Using n-octanol is standard because its properties are thought to reasonably mimic the lipid bilayer of cell membranes.[3] Measuring at pH 7.4 is critical for ionizable molecules like this amine, as it provides a more biologically relevant measure of lipophilicity than the LogP of the neutral form alone.
Caption: Workflow for experimental determination of key physicochemical properties.
Implications for Drug Discovery and Development
The have direct and predictable consequences for its potential as a drug scaffold.
-
Ionization and Solubility: The predicted pKa of ~6.88 is particularly interesting.[4] This value is very close to the physiological pH of 7.4. This means that at pH 7.4, a significant portion of the molecules will exist in the neutral, free-base form, while another portion will be in the protonated, cationic form. The protonated form generally exhibits higher aqueous solubility, which is beneficial for formulation and absorption from the gastrointestinal tract.[9] The neutral form, however, is typically more capable of crossing lipid cell membranes. This balance is often a desirable feature in drug candidates.
-
Lipophilicity and Permeability: While an experimental LogP value is not available, the presence of the cyclopropyl group and the pyridine ring suggests a moderate level of lipophilicity. This property is a key component of frameworks like Lipinski's "Rule of Five," which correlates physicochemical properties with oral bioavailability.[10] A balanced LogP is essential for achieving sufficient membrane permeability without compromising aqueous solubility or introducing issues with metabolic instability or off-target toxicity.[3]
-
Structural Impact: The cyclopropyl group is more than just a lipophilic substituent. Its rigid, three-dimensional nature can enforce a specific conformation on the molecule, potentially leading to higher binding affinity and selectivity for its biological target. This contrasts with more flexible alkyl chains. Furthermore, the cyclopropyl moiety is often less susceptible to metabolic oxidation compared to isopropyl or t-butyl groups, a strategy frequently employed to improve a drug's half-life.
Conclusion
This compound is a well-defined chemical entity with a unique combination of structural features that make it a compound of interest for pharmaceutical research. Its predicted physicochemical properties—particularly its pKa near physiological pH—suggest a favorable balance between aqueous solubility and membrane permeability. The spectroscopic data provide a clear fingerprint for its identification and quality control. The outlined experimental protocols offer a robust framework for empirically verifying its properties, a critical step in any drug discovery program. By leveraging a deep understanding of these foundational chemical characteristics, researchers can more effectively utilize this compound as a scaffold to design and synthesize the next generation of targeted therapeutics.
References
- 1. This compound [myskinrecipes.com]
- 2. Buy 3-Cyclopropylpyridin-2-amine | 878805-25-5 [smolecule.com]
- 3. books.rsc.org [books.rsc.org]
- 4. This compound CAS#: 893738-68-6 [m.chemicalbook.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. m.youtube.com [m.youtube.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Characterization of 5-Cyclopropylpyridin-2-amine
Abstract
5-Cyclopropylpyridin-2-amine is a pivotal structural motif in modern medicinal chemistry, serving as a key building block in the synthesis of various pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.[1] Its unique combination of a cyclopropyl group and an aminopyridine core imparts specific steric and electronic properties that are crucial for molecular recognition and pharmacological activity. This guide provides a comprehensive, in-depth overview of the essential analytical techniques required for the unambiguous structural characterization and purity assessment of this compound. We will explore the causality behind experimental choices and present detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Introduction: The Significance of this compound
The pyridine ring is a foundational heterocycle in drug design, and its derivatives are known to possess a wide range of biological activities, including antibacterial, anti-inflammatory, and antifungal properties.[2] The 2-aminopyridine scaffold, in particular, is a privileged structure. The introduction of a cyclopropyl group at the 5-position adds a three-dimensional feature to the otherwise planar aromatic system. This small, strained ring can influence binding affinity, metabolic stability, and physicochemical properties such as solubility and lipophilicity. Given its importance, rigorous characterization is paramount to ensure the identity, purity, and quality of this compound for any research or development application.
This guide establishes a self-validating workflow for the complete structural elucidation of the title compound.
Spectroscopic and Chromatographic Characterization Workflow
A multi-technique approach is essential for a comprehensive analysis. Spectroscopic methods provide detailed information about the molecular structure and functional groups, while chromatographic techniques confirm the purity of the sample.
Caption: Overall workflow for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the molecular skeleton and confirm the substitution pattern.
Expertise & Causality: Experimental Choices
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. Its polarity readily dissolves the amine, and importantly, its ability to hydrogen bond slows the exchange of the amine (NH₂) protons, often allowing them to be observed as a distinct, albeit broad, signal. In contrast, solvents like D₂O would cause rapid H/D exchange, rendering the amine protons invisible.
-
Spectrometer Frequency: A higher field strength (e.g., 400 or 500 MHz for ¹H) is recommended to resolve the complex spin-spin coupling patterns, particularly within the cyclopropyl and pyridine ring systems.[3][4]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -1 to 10 ppm.
-
Acquire at least 16 scans to ensure a good signal-to-noise ratio.
-
Process the data with a line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse program.
-
Set the spectral width to cover a range of 0 to 170 ppm.
-
Acquire a sufficient number of scans (typically >1024) for adequate signal intensity.
-
Data Interpretation: Predicted Spectra
The structure of this compound (C₈H₁₀N₂) dictates a specific and predictable NMR signature.
| ¹H NMR Data (Predicted in DMSO-d₆) | |||
| Assignment | Predicted δ (ppm) | Multiplicity | Integration |
| H-6 (Pyridine) | ~7.8 - 8.0 | d (doublet) | 1H |
| H-4 (Pyridine) | ~7.2 - 7.4 | dd (doublet of doublets) | 1H |
| H-3 (Pyridine) | ~6.4 - 6.6 | d (doublet) | 1H |
| -NH₂ (Amine) | ~5.8 - 6.2 | br s (broad singlet) | 2H |
| -CH- (Cyclopropyl) | ~1.7 - 1.9 | m (multiplet) | 1H |
| -CH₂- (Cyclopropyl) | ~0.8 - 1.0 | m (multiplet) | 2H |
| -CH₂- (Cyclopropyl) | ~0.5 - 0.7 | m (multiplet) | 2H |
| ¹³C NMR Data (Predicted in DMSO-d₆) | |
| Assignment | Predicted δ (ppm) |
| C-2 (C-NH₂) | ~159 - 161 |
| C-6 | ~148 - 150 |
| C-4 | ~137 - 139 |
| C-5 (C-cyclopropyl) | ~128 - 130 |
| C-3 | ~106 - 108 |
| -CH- (Cyclopropyl) | ~14 - 16 |
| -CH₂- (Cyclopropyl) | ~8 - 10 |
Mass Spectrometry (MS)
MS provides the exact molecular weight of the compound, offering definitive confirmation of its elemental composition.
Expertise & Causality: Experimental Choices
-
Ionization Technique: Electrospray Ionization (ESI) is the preferred method. It is a "soft" ionization technique that is ideal for polar, nitrogen-containing molecules like aminopyridines. It typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, making the resulting spectrum easy to interpret.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in an appropriate solvent like methanol or acetonitrile.
-
Instrumentation: Infuse the sample solution into an ESI-equipped mass spectrometer (e.g., a Quadrupole or Time-of-Flight instrument).
-
Acquisition: Acquire the spectrum in positive ion mode. Scan a mass range from m/z 50 to 500.
Data Interpretation
-
Molecular Formula: C₈H₁₀N₂
-
Exact Mass: 134.0844 g/mol
-
Expected Ion: The primary ion observed will be the protonated molecule, [M+H]⁺.
-
Predicted m/z: 135.0922
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[5][6]
Expertise & Causality: Experimental Choices
-
Technique: Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation. A small amount of the solid sample is simply placed on the ATR crystal.
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small, representative amount of the solid this compound directly onto the ATR crystal.
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum over the range of 4000-400 cm⁻¹.[7] Co-add at least 16 scans to improve the signal-to-noise ratio.
Data Interpretation
The IR spectrum will confirm the presence of the amine and the aromatic system. For 2-aminopyridine derivatives, characteristic N-H stretching bands are expected.[5][8]
| Key IR Absorptions (Predicted) | |
| Wavenumber (cm⁻¹) | Assignment |
| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) of the primary amine |
| 3100 - 3000 | Aromatic C-H Stretch |
| 3000 - 2850 | Aliphatic C-H Stretch (cyclopropyl) |
| 1640 - 1600 | N-H Scissoring (bending) vibration |
| 1600 - 1450 | C=C and C=N Ring Stretching vibrations of the pyridine ring |
| 1330 - 1260 | Aromatic C-N Stretch |
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of a chemical compound.[9] It separates the main compound from any impurities, allowing for accurate quantification.
Expertise & Causality: Experimental Choices
-
Mode: Reversed-Phase HPLC (RP-HPLC) is ideal for separating moderately polar aromatic compounds. A C18 column is a robust and common choice.[9]
-
Mobile Phase: A gradient elution using a mixture of an acidified aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile) provides excellent peak shape and resolution for basic compounds like aminopyridines.[9][10] The acid suppresses the ionization of the amine, reducing peak tailing.
Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Sample Preparation: Accurately prepare a sample solution at a concentration of ~0.5 mg/mL in the mobile phase. Filter through a 0.45 µm syringe filter.[9]
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV at 254 nm.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-22 min: 5% B
-
-
Data Interpretation
A successful analysis will show a single major peak corresponding to this compound. Purity is calculated based on the area percentage of this peak relative to the total area of all peaks in the chromatogram. A purity level of >98% is typically expected for a high-quality research compound.
Caption: HPLC purity analysis workflow.
Conclusion
The structural integrity and purity of this compound can be confidently established through the systematic application of NMR, MS, IR, and HPLC. This integrated analytical approach provides a self-validating system, where the data from each technique corroborates the others. The ¹H and ¹³C NMR spectra confirm the atom connectivity, mass spectrometry verifies the molecular weight, IR spectroscopy identifies the key functional groups, and HPLC quantifies the sample's purity. Adherence to these detailed protocols ensures the generation of reliable and reproducible data, which is the cornerstone of high-quality scientific research and drug development.
References
- 1. This compound [myskinrecipes.com]
- 2. jscimedcentral.com [jscimedcentral.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. tsijournals.com [tsijournals.com]
- 9. benchchem.com [benchchem.com]
- 10. helixchrom.com [helixchrom.com]
An In-depth Technical Guide to the Solubility and Stability of 5-Cyclopropylpyridin-2-amine
This guide provides a comprehensive technical overview of the critical physicochemical properties of 5-Cyclopropylpyridin-2-amine, specifically its solubility and stability. For researchers, scientists, and drug development professionals, a thorough understanding of these characteristics is paramount for advancing this promising molecule from the laboratory to clinical applications. This document will delve into the theoretical underpinnings, provide detailed experimental protocols, and offer insights into the interpretation of results, thereby serving as a practical handbook for the comprehensive characterization of this compound.
Introduction: The Significance of Solubility and Stability in Drug Development
This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a cyclopropyl group and an amine group.[1] This unique combination of functional groups suggests its potential as a versatile building block in medicinal chemistry for the synthesis of novel pharmaceuticals, particularly those targeting neurological and inflammatory conditions.[1] However, the therapeutic efficacy and safety of any potential drug candidate are intrinsically linked to its solubility and stability.
Solubility dictates the bioavailability of an orally administered drug, influencing its dissolution rate and subsequent absorption in the gastrointestinal tract. Poor aqueous solubility is a major hurdle in drug development, often leading to inadequate drug exposure and therapeutic failure. Therefore, a comprehensive understanding of the solubility of this compound in various physiologically relevant media is essential for formulation development.
Stability refers to the ability of a chemical compound to resist chemical change or degradation over time.[2] Environmental factors such as pH, temperature, light, and oxidizing agents can induce degradation, leading to a loss of potency and the formation of potentially toxic byproducts.[2] Rigorous stability testing is mandated by regulatory agencies to ensure the safety and efficacy of pharmaceutical products throughout their shelf life.[3]
This guide will provide a systematic approach to evaluating the solubility and stability of this compound, enabling researchers to make informed decisions throughout the drug development process.
Physicochemical Properties of this compound
A foundational understanding of the intrinsic properties of this compound is crucial for designing meaningful solubility and stability studies.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂ | [4] |
| Molecular Weight | 134.18 g/mol | [4] |
| Appearance | Light yellow to yellow solid | [4] |
| Predicted pKa | 6.88 ± 0.13 | [4] |
| Predicted Boiling Point | 273.5 ± 28.0 °C | [4] |
| Predicted Density | 1.188 ± 0.06 g/cm³ | [4] |
The predicted pKa of 6.88 suggests that the solubility of this compound will be pH-dependent, with higher solubility expected in acidic conditions due to the protonation of the pyridine nitrogen and the amino group.
Solubility Assessment: A Multipronged Approach
To thoroughly characterize the solubility of this compound, both kinetic and thermodynamic solubility assays should be performed in a range of pharmaceutically relevant solvents.
Kinetic Solubility Determination
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly introduced from a concentrated organic stock solution (typically DMSO) into an aqueous buffer.[5] This high-throughput screening method is invaluable during early-stage drug discovery for identifying compounds with potential solubility liabilities.[5]
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).
-
Addition to Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate. This results in a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.
-
Precipitation Removal: Centrifuge the plate to pellet any precipitated compound.
-
Quantification: Analyze the supernatant for the concentration of dissolved this compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
Thermodynamic Solubility Determination
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent. This is a more time-consuming but also more accurate measure of solubility, crucial for later stages of drug development.
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, 0.1 M HCl, phosphate buffer pH 7.4, ethanol, propylene glycol).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the samples to stand, or centrifuge them, to separate the undissolved solid from the saturated solution.
-
Sample Collection and Dilution: Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Determine the concentration of this compound in the diluted samples using a validated analytical method.
Data Presentation: Solubility Profile of this compound
The results of the solubility studies should be summarized in a clear and concise table.
| Solvent | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (µg/mL) |
| Water | [Insert Experimental Data] | [Insert Experimental Data] |
| 0.1 M HCl | [Insert Experimental Data] | [Insert Experimental Data] |
| PBS (pH 7.4) | [Insert Experimental Data] | [Insert Experimental Data] |
| Ethanol | [Insert Experimental Data] | [Insert Experimental Data] |
| Propylene Glycol | [Insert Experimental Data] | [Insert Experimental Data] |
| DMSO | [Insert Experimental Data] | [Insert Experimental Data] |
Stability Assessment and Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[2] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to promote degradation.[6]
Development of a Stability-Indicating Analytical Method
A crucial prerequisite for stability studies is the development and validation of a stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.[7] This method must be able to separate the parent compound from all its degradation products, ensuring accurate quantification of the parent drug and detection of impurities.[8]
Caption: Workflow for developing and validating a stability-indicating HPLC method.
Forced Degradation Protocols
Forced degradation studies should be conducted on this compound in both solution and solid states. A target degradation of 5-20% is generally considered appropriate to generate a sufficient amount of degradation products for detection and characterization without completely degrading the parent compound.[2][6]
-
Acidic Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified time.
-
Basic Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for a specified time.
-
Neutral Hydrolysis: Dissolve this compound in purified water and heat at 60°C for a specified time.
Treat a solution of this compound with 3% hydrogen peroxide at room temperature.[1] The primary amine functional group is a potential site for oxidation.[9]
Expose the solid compound to dry heat (e.g., 80°C) for an extended period.
Expose a solution of this compound and the solid compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10][11]
Data Presentation: Summary of Forced Degradation Studies
The results of the forced degradation studies should be tabulated to provide a clear overview of the stability of this compound under various stress conditions.
| Stress Condition | Duration | % Degradation | Number of Degradants | Major Degradant (RT) |
| 0.1 M HCl, 60°C | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| 0.1 M NaOH, 60°C | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Water, 60°C | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| 3% H₂O₂, RT | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Dry Heat, 80°C | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Photolytic (ICH Q1B) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Elucidation of Degradation Pathways
Based on the forced degradation data, potential degradation pathways can be proposed. For this compound, the primary amine and the pyridine ring are the most likely sites of chemical modification.
Caption: Potential degradation pathways for this compound.
Conclusion
This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. By following the detailed protocols and applying the principles outlined herein, researchers can generate the critical data necessary to support the advancement of this compound through the drug development pipeline. A thorough understanding of these fundamental physicochemical properties will enable the rational design of formulations and ensure the development of a safe, effective, and stable pharmaceutical product.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. pharmtech.com [pharmtech.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sciencescholar.us [sciencescholar.us]
- 9. researchgate.net [researchgate.net]
- 10. ema.europa.eu [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
An In-Depth Technical Guide to 5-Cyclopropylpyridin-2-amine: A Key Building Block in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold
5-Cyclopropylpyridin-2-amine has emerged as a significant building block in contemporary drug discovery, prized for its unique combination of structural rigidity, metabolic stability, and synthetic versatility. This aminopyridine derivative, featuring a cyclopropyl group at the 5-position, serves as a crucial intermediate in the synthesis of a variety of bioactive molecules, most notably in the development of targeted cancer therapies. The incorporation of the cyclopropyl moiety often enhances binding affinity to biological targets, improves pharmacokinetic properties, and provides a vector for exploring chemical space.[1][2][3] This guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound, with a particular focus on its role in the generation of kinase inhibitors and its potential in the burgeoning field of targeted protein degradation.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthetic and medicinal chemistry.
| Property | Value | Source |
| CAS Number | 893738-68-6 | [4] |
| Molecular Formula | C₈H₁₀N₂ | [4] |
| Molecular Weight | 134.18 g/mol | [4] |
| Appearance | Light yellow to yellow solid | ChemicalBook |
| Boiling Point (Predicted) | 273.5 ± 28.0 °C | ChemicalBook |
| Density (Predicted) | 1.188 ± 0.06 g/cm³ | ChemicalBook |
| pKa (Predicted) | 6.88 ± 0.13 | ChemicalBook |
| Storage | Keep in dark place, Inert atmosphere, Room temperature | ChemicalBook |
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ 7.89 (d, J = 2.4 Hz, 1H), 7.11 (dd, J = 8.4, 2.4 Hz, 1H), 6.42 (d, J = 8.4 Hz, 1H), 4.19 (s, 2H), 1.80- 1.73 (m, 1H), 0.93-0.81 (m, 2H), 0.62-0.51 (m, 2H).
-
¹³C NMR (100 MHz, CDCl₃): δ 156.4, 146.2, 135.6, 129.0, 108.4, 12.2, 7.5.
Synthesis of this compound: A Comparative Overview
The synthesis of this compound can be achieved through several modern cross-coupling methodologies. The choice of synthetic route often depends on the availability of starting materials, desired scale, and tolerance to specific functional groups.
Method 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the context of this compound synthesis, this reaction typically involves the coupling of a halopyridine with a cyclopropylboronic acid derivative.
General Protocol:
A general method involves the reaction of 2-amino-5-bromopyridine with cyclopropylboronic acid in the presence of a palladium catalyst and a base.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a solution of 2-amino-5-bromopyridine (1 mmol) and cyclopropylboronic acid (1.3 mmol) in toluene (10 mL) under an argon atmosphere, add anhydrous K₃PO₄ (3 mmol) and water (1 mL).
-
Stir the reaction mixture under argon for 10 minutes.
-
Add tricyclohexylphosphine (10 mol%) and Pd(OAc)₂ (5 mol%) to the mixture.
-
Heat the reaction to reflux and monitor for the complete consumption of the starting material by GC-MS.
-
Upon completion, cool the mixture to room temperature and filter through a pad of diatomaceous earth.
-
Dilute the filtrate with ethyl acetate (25 mL) and wash with water (3 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of methanol and dichloromethane as the eluent to afford this compound.
Diagram of Suzuki-Miyaura Coupling Workflow:
Caption: Suzuki-Miyaura coupling workflow for this compound synthesis.
Method 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.[5][6][7][8][9] While less common for the direct synthesis of the title compound, it is a key reaction for the synthesis of its derivatives and conceptually can be applied. An alternative approach could involve the coupling of a cyclopropyl-substituted aryl halide with an aminating agent.
Conceptual Protocol:
A conceptual route could involve the reaction of 2-chloro-5-cyclopropylpyridine with an ammonia equivalent, such as benzophenone imine, followed by hydrolysis.
Experimental Protocol: Buchwald-Hartwig Amination (Conceptual)
-
Combine 2-chloro-5-cyclopropylpyridine (1 mmol), benzophenone imine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., BINAP, 4 mol%) in a reaction vessel.
-
Add a base, such as sodium tert-butoxide (1.4 mmol), and an anhydrous solvent like toluene.
-
Heat the mixture under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling, quench the reaction and perform an aqueous workup.
-
The resulting imine is then hydrolyzed under acidic conditions to yield this compound.
-
Purify the final product by chromatography.
Diagram of Buchwald-Hartwig Amination Workflow:
Caption: Conceptual Buchwald-Hartwig amination workflow.
Applications in Medicinal Chemistry
The 2-aminopyridine scaffold is a well-established privileged structure in medicinal chemistry, and the addition of a cyclopropyl group at the 5-position further enhances its utility.
Kinase Inhibitors: Targeting the Engines of Cancer
Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers.[10][11][12][13] The 2-aminopyridine moiety is a key pharmacophore in numerous kinase inhibitors, often acting as a hinge-binder in the ATP-binding pocket of the enzyme. The 5-cyclopropyl substituent can provide additional beneficial interactions and improve the overall drug-like properties of the inhibitor.[1][2][3]
Case Study: CDK4/6 Inhibitors in Breast Cancer
Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, and their inhibition has proven to be a highly effective strategy for the treatment of hormone receptor-positive (HR+) breast cancer.[10][11][14][15][16][17][18] While not containing the exact this compound fragment, approved CDK4/6 inhibitors like Palbociclib and Ribociclib feature a 2-aminopyrimidine or a related 2-aminopyridine core, highlighting the importance of this scaffold.[19][20][21][22][23][24] The synthesis of analogs containing the this compound moiety is a logical step in the exploration of new chemical space for next-generation CDK4/6 inhibitors.[25]
CDK4/6 Signaling Pathway in Cancer:
In normal cells, the progression from the G1 to the S phase of the cell cycle is tightly controlled by the retinoblastoma protein (Rb).[14][15] Mitogenic signals lead to the activation of the Cyclin D-CDK4/6 complex, which then phosphorylates and inactivates Rb. This releases the E2F transcription factor, allowing for the expression of genes necessary for DNA replication and cell cycle progression.[11][14] In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation.[10][14][16] CDK4/6 inhibitors block the phosphorylation of Rb, thereby restoring the G1 checkpoint and arresting cell proliferation.[14][15][18]
Diagram of the CDK4/6 Signaling Pathway:
Caption: The CDK4/6 signaling pathway and the mechanism of action of CDK4/6 inhibitors.
PI3K/Akt/mTOR Pathway Inhibition
The PI3K/Akt/mTOR pathway is another critical signaling cascade that is frequently dysregulated in cancer, controlling cell growth, proliferation, and survival.[12][13][26][27] The 2-aminopyridine scaffold is also found in inhibitors of this pathway. The versatility of this compound makes it an attractive starting point for the design of novel PI3K, Akt, or mTOR inhibitors.
Diagram of the PI3K/Akt/mTOR Signaling Pathway:
Caption: The PI3K/Akt/mTOR signaling pathway and the therapeutic intervention point.
Targeted Protein Degradation: The Rise of PROTACs
Targeted protein degradation has emerged as a novel therapeutic modality with the potential to address previously "undruggable" targets. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that co-opt the cell's natural protein disposal system to selectively eliminate disease-causing proteins.[28][29][30] A PROTAC consists of two ligands connected by a linker: one binds to the target protein of interest (the "warhead"), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The classification of this compound as a "Protein Degrader Building Block" suggests its potential utility in the construction of PROTACs. The 2-aminopyridine moiety could serve as a warhead to bind to a target protein, such as a kinase, or be incorporated into the linker structure. The primary amine provides a convenient handle for synthetic elaboration and connection to the E3 ligase ligand.
Diagram of the PROTAC Mechanism of Action:
Caption: The catalytic mechanism of PROTAC-mediated protein degradation.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of this compound is dictated by the interplay of the nucleophilic amino group, the aromatic pyridine ring, and the strained cyclopropyl substituent.
-
N-Functionalization: The primary amine is readily acylated, alkylated, and can participate in various condensation reactions, providing a versatile handle for further synthetic modifications.[27]
-
Electrophilic Aromatic Substitution: The pyridine ring can undergo electrophilic substitution, although the electron-donating amino group directs substitution to the ortho and para positions.
-
Cyclopropyl Ring Stability: The cyclopropyl group is generally stable under many reaction conditions but can participate in certain transition-metal-catalyzed ring-opening reactions, offering further synthetic possibilities.[31][32][33][34][35]
Conclusion
This compound is a valuable and versatile building block in modern medicinal chemistry. Its straightforward synthesis and favorable physicochemical properties, conferred in part by the cyclopropyl moiety, make it an attractive starting material for the development of novel therapeutics. Its demonstrated utility in the synthesis of kinase inhibitors targeting key cancer pathways, such as the CDK4/6 and PI3K/Akt/mTOR pathways, underscores its importance in oncology drug discovery. Furthermore, its potential application in the design of PROTACs opens up new avenues for targeting challenging disease-related proteins. As our understanding of complex biological pathways deepens, the demand for sophisticated and highly functionalized molecular scaffolds like this compound will undoubtedly continue to grow, solidifying its place as a cornerstone of innovative drug design.
References
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. | Semantic Scholar [semanticscholar.org]
- 4. This compound [myskinrecipes.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. targetedonc.com [targetedonc.com]
- 17. mdpi.com [mdpi.com]
- 18. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. chemrxiv.org [chemrxiv.org]
- 23. plx-4720.com [plx-4720.com]
- 24. researchgate.net [researchgate.net]
- 25. Discovery of Potent and Selective CDK4/6 Inhibitors for the Treatment of Chemotherapy-Induced Myelosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 27. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 28. Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. mdpi.com [mdpi.com]
- 31. nbinno.com [nbinno.com]
- 32. longdom.org [longdom.org]
- 33. researchgate.net [researchgate.net]
- 34. Cyclopropane synthesis [organic-chemistry.org]
- 35. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Medicinal Chemistry Applications and Potential Biological Activities of the 5-Cyclopropylpyridin-2-amine Scaffold
Executive Summary
5-Cyclopropylpyridin-2-amine is a heterocyclic compound that has emerged not as a direct therapeutic agent, but as a high-value "privileged scaffold" in modern drug discovery. Its structure uniquely combines two features highly sought after in medicinal chemistry: the 2-aminopyridine core, a proven pharmacophore for kinase inhibition, and a cyclopropyl moiety, which can significantly enhance metabolic stability, binding affinity, and overall drug-like properties. This guide provides an in-depth analysis of the potential biological activities of this scaffold, elucidated through the lens of the bioactive molecules synthesized from it. We will explore its physicochemical profile, delve into its most promising therapeutic applications—from oncology to infectious diseases—and provide validated experimental protocols for researchers aiming to leverage this scaffold in their own discovery programs.
The Strategic Value of a Privileged Scaffold
In drug discovery, a privileged scaffold is a molecular framework that is capable of binding to multiple biological targets. The this compound structure is a prime example, deriving its potential from two key components:
-
The 2-Aminopyridine Moiety : This structural motif is a cornerstone of many approved pharmaceutical agents.[1] Its nitrogen atoms are perfectly positioned to act as hydrogen bond donors and acceptors, most notably forming critical interactions with the "hinge region" of the ATP-binding pocket of protein kinases.[2] This makes it an ideal starting point for the development of ATP-competitive inhibitors.[3]
-
The Cyclopropyl Group : Far from being a simple substituent, the cyclopropyl ring offers a unique combination of properties. Its rigid, three-dimensional nature can help lock a molecule into a bioactive conformation, improving binding affinity.[4] The inherent strain in the ring can influence electronic properties and interactions with biological targets.[5] Crucially, it is often used to block sites of metabolism, thereby improving a drug candidate's pharmacokinetic profile.[6] Several FDA-approved drugs containing cyclopropane have demonstrated significant activity against targets like VEGFR-2 and other receptor tyrosine kinases.[6][7]
Physicochemical Profile and Suitability for Drug Design
The utility of a building block is fundamentally linked to its physical and chemical properties. This compound is well-positioned for fragment-based and lead-optimization campaigns.
| Property | Value | Significance in Drug Discovery |
| Molecular Formula | C₈H₁₀N₂ | Low molecular weight provides ample room for synthetic elaboration without violating Lipinski's Rule of Five. |
| Molecular Weight | 134.18 g/mol [8] | Ideal starting point for fragment-based drug design (FBDD), which typically uses fragments <300 Da. |
| Calculated logP | ~1.5 | Indicates a good balance of solubility and permeability, a key starting point for orally bioavailable drugs. |
| H-Bond Donors | 1 (Amine -NH₂) | Provides a key interaction point for target binding and a primary handle for synthetic modification. |
| H-Bond Acceptors | 2 (Pyridine N, Amine N) | Offers multiple points for forming hydrogen bonds with a biological target, enhancing binding affinity. |
Key Therapeutic Areas and Potential Biological Targets
While this compound itself is not bioactive, its derivatives have shown promise across several therapeutic areas. Its potential is best understood by examining the activity of the complex molecules it helps create.
Protein Kinase Inhibition (Oncology and Inflammatory Diseases)
The dysregulation of protein kinases is a hallmark of cancer and many inflammatory diseases, making them one of the most important drug target families.[9] The 2-aminopyridine scaffold is a proven "hinge-binder," and its incorporation into molecules derived from this compound suggests strong potential in this area.
Mechanism of Action Insight : The 2-amino group and the pyridine ring nitrogen can form two key hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine ring of ATP. The cyclopropyl group can then be oriented to project into a hydrophobic pocket, enhancing both potency and selectivity for the target kinase over others.
Diagram: Generalized Kinase Binding Mode
Caption: Binding hypothesis for a this compound derivative.
Anti-Infective Agents
The scaffold also shows potential as a building block for anti-infective drugs.
-
Antimalarial Activity : A notable patent discloses the use of a closely related analogue, 4-cyclopropyl-5-fluoro-6-methylpyridin-2-amine, as a key intermediate in the synthesis of triaminopyrimidine compounds for treating malaria.[10] This establishes a clear precedent for the utility of the cyclopropyl-substituted aminopyridine core in developing novel antimalarial agents.
-
General Antimicrobial Activity : The broader class of 2-aminopyridine derivatives has been investigated for antibacterial and antifungal properties.[11] The introduction of the cyclopropyl group can modulate lipophilicity, potentially improving cell wall penetration and efficacy against resistant microbial strains.[12]
Central Nervous System (CNS) Applications
The cyclopropylamine motif is also found in compounds targeting CNS receptors. For instance, researchers have designed selective serotonin 2C (5-HT2C) agonists using a phenylcyclopropylmethylamine side chain, demonstrating the value of this group in achieving receptor selectivity.[13] This suggests that derivatives of this compound could be explored for their potential to modulate CNS targets for conditions like obesity, depression, or schizophrenia.
Synthetic Utility and Derivatization
The primary value of this compound lies in its function as a versatile chemical intermediate.[8] The nucleophilic 2-amino group is a reactive handle for a wide array of chemical transformations, allowing for the construction of large, diverse libraries of compounds for screening.
Diagram: Common Derivatization Workflow
Caption: Key synthetic pathways for elaborating the core scaffold.
Experimental Protocols for Biological Evaluation
As a Senior Application Scientist, it is crucial to provide robust and reproducible protocols to validate the potential of scaffolds like this compound. Below are representative workflows for screening libraries derived from this core.
General Drug Discovery Screening Cascade
The initial phase of discovery involves a multi-step process to identify promising hits from a compound library.
Diagram: High-Throughput Screening Workflow
Caption: A typical workflow for screening a focused compound library.
Detailed Protocol: In Vitro Kinase Inhibition Assay (Promega ADP-Glo™)
This protocol describes a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is a gold-standard method for primary screening and IC₅₀ determination.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of derivative compounds against a target protein kinase.
Materials:
-
384-well low-volume white plates
-
Test compounds (derived from this compound) dissolved in DMSO
-
Target Kinase Enzyme
-
Kinase Substrate (peptide or protein)
-
ATP solution
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
Methodology:
-
Compound Plating: Create a 10-point, 3-fold serial dilution of test compounds in DMSO. Transfer a small volume (e.g., 25 nL) of each concentration into the assay plate wells. Include DMSO-only wells for "no inhibition" (100% activity) controls and wells without enzyme for "full inhibition" (0% activity) controls.
-
Rationale: A serial dilution series is essential for accurately determining the IC₅₀ value. Nanoliter dispensing minimizes DMSO concentration in the final reaction.
-
-
Enzyme/Substrate Addition: Prepare a master mix of the kinase enzyme and its specific substrate in kinase buffer. Add 5 µL of this mix to each well.
-
Rationale: The concentrations of enzyme and substrate should be optimized beforehand. The enzyme concentration should be in the linear range of the assay.
-
-
Reaction Initiation: Prepare an ATP solution in kinase buffer. Add 5 µL to each well to start the kinase reaction. The final ATP concentration should be at or near the Km value for the specific kinase to ensure competitive inhibitors can be identified effectively.
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.
-
Rationale: This incubation allows the kinase reaction to proceed. The time should be optimized to ensure the reaction does not consume more than 10-20% of the substrate, maintaining initial velocity kinetics.
-
-
Stop Reaction & ADP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Rationale: This reagent stops the kinase reaction and depletes any remaining unconsumed ATP, which would otherwise interfere with the subsequent luminescence signal.
-
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
Rationale: This reagent contains luciferase and luciferin, which convert the ADP generated by the kinase into a luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data using the high and low controls. Plot the normalized percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
Detailed Protocol: Cell-Based Antiproliferative Assay (MTT/MTS)
Objective: To assess the ability of hit compounds to inhibit the growth of a relevant cancer cell line.
Materials:
-
96-well clear tissue culture plates
-
Cancer cell line (e.g., a line where the target kinase is known to be a driver of proliferation)
-
Complete cell culture medium (e.g., RPMI + 10% FBS)
-
Test compounds in DMSO
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
PBS (Phosphate-Buffered Saline)
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
-
Rationale: This allows the cells to adhere and enter a logarithmic growth phase before compound treatment.
-
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include DMSO-only vehicle controls.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Rationale: A 72-hour incubation is a standard duration to observe significant effects on cell proliferation.
-
-
MTS Addition: Add 20 µL of MTS reagent to each well. Incubate for 1-3 hours at 37°C.
-
Rationale: Viable, metabolically active cells will convert the MTS tetrazolium salt into a colored formazan product. The incubation time depends on the metabolic rate of the cell line.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion and Future Outlook
This compound stands out as a strategically important scaffold for modern medicinal chemistry. Its true biological potential is not intrinsic but is powerfully expressed through the diverse and potent derivatives it can generate. The combination of a proven kinase-binding pharmacophore with the advantageous physicochemical properties of a cyclopropyl group makes it a highly attractive starting point for developing next-generation inhibitors for oncology, as well as novel agents for infectious and central nervous system diseases. The experimental frameworks provided here offer a clear path for researchers to unlock the full potential of this versatile building block in their pursuit of new human therapeutics.
References
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy 3-Cyclopropylpyridin-2-amine | 878805-25-5 [smolecule.com]
- 5. longdom.org [longdom.org]
- 6. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound [myskinrecipes.com]
- 9. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US20200207738A1 - A process for preparation of triaminopyrimidine compound and intermediates thereof - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Synthesis of 5-Cyclopropylpyridin-2-amine Derivatives: A Technical Guide for Medicinal Chemists
Abstract
The 5-cyclopropylpyridin-2-amine scaffold is a privileged motif in modern medicinal chemistry, conferring a unique combination of physicochemical properties that are highly desirable in drug candidates. The cyclopropyl group, a small, rigid, and lipophilic substituent, can significantly impact a molecule's conformation, metabolic stability, and potency by introducing a three-dimensional character. When coupled with the 2-aminopyridine core, a versatile hydrogen bond donor and acceptor with favorable pharmacokinetic properties, the resulting derivatives have emerged as potent modulators of a range of biological targets, particularly protein kinases. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for accessing this compound derivatives. We will delve into the mechanistic rationale behind key transformations, provide detailed, field-proven experimental protocols, and explore the structure-activity relationships (SAR) of notable derivatives.
Introduction: The Rising Prominence of the this compound Scaffold
The strategic incorporation of small, conformationally constrained functionalities is a cornerstone of modern drug design. The cyclopropyl group, in particular, has garnered significant attention for its ability to improve a range of pharmacological parameters.[1] Its rigid nature can lock in bioactive conformations, leading to enhanced target affinity and selectivity. Furthermore, the cyclopropyl moiety is often less susceptible to metabolic degradation compared to linear alkyl chains, which can lead to improved pharmacokinetic profiles.
The 2-aminopyridine unit is another key building block in a medicinal chemist's toolbox.[2] It is a common feature in numerous approved drugs and clinical candidates, valued for its ability to form crucial hydrogen bond interactions with biological targets. The combination of these two pharmacophorically important fragments in the this compound core has led to the discovery of potent inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.[3][4][5] This guide will equip you with the synthetic knowledge to explore this valuable chemical space.
Retrosynthetic Analysis: Deconstructing the Target Scaffold
A logical retrosynthetic analysis of the this compound core reveals two primary bond disconnections that form the basis of the most common synthetic strategies. These disconnections point towards two powerful and versatile cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Figure 1: Retrosynthetic analysis of this compound.
Synthetic Strategy A: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a robust and highly versatile method for the formation of carbon-carbon bonds.[6] In the context of our target scaffold, this reaction is employed to couple a 5-halopyridin-2-amine with a cyclopropylboronic acid or its corresponding ester.
Key Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions. For electron-rich aminopyridines, the selection of a sufficiently electron-rich and sterically hindered phosphine ligand is often necessary to promote the reductive elimination step and prevent catalyst deactivation.
Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aminopyridines.[6][7]
Step 1: Preparation of Cyclopropylboronic Acid
While commercially available, cyclopropylboronic acid can be prepared from cyclopropylmagnesium bromide and trimethylborate.[8]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Trimethylborate | 103.91 | 2.2 mL | 19.5 |
| Cyclopropylmagnesium bromide (0.5 M in THF) | - | 30.0 mL | 15.0 |
| Hydrochloric acid (2.0 N) | - | 20 mL | - |
| Tetrahydrofuran (THF) | - | 8.0 mL | - |
| Methyl tert-butyl ether (MTBE) | - | 4 x 40 mL | - |
Procedure:
-
To a stirred, cooled (-78 °C) solution of trimethylborate in THF, add cyclopropylmagnesium bromide dropwise.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Quench the reaction with 2.0 N aqueous HCl and stir for 1 hour.
-
Separate the aqueous layer and extract with MTBE.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield cyclopropylboronic acid as a white solid.
Step 2: Suzuki-Miyaura Coupling
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (for 1 mmol scale) | Moles (mmol) | Equivalents |
| 5-Bromopyridin-2-amine | 173.01 | 173 mg | 1.0 | 1.0 |
| Cyclopropylboronic acid | 85.90 | 103 mg | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 58 mg | 0.05 | 0.05 |
| Potassium phosphate (K₃PO₄) | 212.27 | 531 mg | 2.5 | 2.5 |
| 1,4-Dioxane (anhydrous) | - | 4 mL | - | - |
| Water (degassed) | - | 1 mL | - | - |
Procedure:
-
To a Schlenk flask, add 5-bromopyridin-2-amine, cyclopropylboronic acid, and potassium phosphate.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0).
-
Add anhydrous 1,4-dioxane and degassed water.
-
Stir the reaction mixture at 90 °C for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Synthetic Strategy B: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing a powerful alternative to classical methods.[9][10][11] This strategy involves the coupling of a 2-halo-5-cyclopropylpyridine with an amine or an ammonia equivalent.
Mechanistic Insights and Ligand Selection
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds via a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of a bulky, electron-rich phosphine ligand is paramount to the success of this reaction, as it facilitates the reductive elimination of the C-N bond and prevents undesired side reactions such as β-hydride elimination.[12]
Figure 3: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of N-Substituted this compound Derivatives
This protocol provides a general procedure for the Buchwald-Hartwig amination of a 2-halo-5-cyclopropylpyridine intermediate. The synthesis of the 2-chloro-5-cyclopropylpyridine starting material can be achieved via Suzuki-Miyaura coupling of 2,5-dichloropyridine with cyclopropylboronic acid.[13]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (for 1 mmol scale) | Moles (mmol) | Equivalents |
| 2-Chloro-5-cyclopropylpyridine | 153.61 | 154 mg | 1.0 | 1.0 |
| Amine (R-NH₂) | - | 1.2 mmol | 1.2 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 18 mg | 0.02 | 0.02 |
| Xantphos | 578.68 | 35 mg | 0.06 | 0.06 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 135 mg | 1.4 | 1.4 |
| Toluene (anhydrous) | - | 5 mL | - | - |
Procedure:
-
In a glovebox, add 2-chloro-5-cyclopropylpyridine, the desired amine, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to a dry Schlenk tube.
-
Add anhydrous toluene to the tube.
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a plug of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography or preparative HPLC to obtain the desired N-substituted this compound derivative.
Applications in Drug Discovery: Potent Kinase Inhibitors
The this compound scaffold has proven to be a fertile ground for the discovery of potent and selective kinase inhibitors. The cyclopropyl group often occupies a hydrophobic pocket in the kinase active site, while the 2-aminopyridine moiety forms key hydrogen bonds with the hinge region of the enzyme.
Table 1: Examples of Bioactive this compound Derivatives
| Compound | Target Kinase | Biological Activity | Reference |
| VEGFR-2 Inhibitor | VEGFR-2 | Low nanomolar IC₅₀ | [3] |
| JAK2 Inhibitor | JAK2 | Potent and selective inhibition | [5] |
| CK2 Inhibitor | CK2 | ATP-competitive inhibition | [14] |
These examples underscore the therapeutic potential of this scaffold and highlight the importance of efficient and versatile synthetic routes for the exploration of new chemical space.
Conclusion
The synthesis of this compound derivatives is a key enabling technology in modern medicinal chemistry. The strategic application of powerful cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, provides reliable and modular access to a wide range of analogs. This technical guide has provided a detailed overview of these core synthetic strategies, including mechanistic insights and practical, step-by-step protocols. By mastering these synthetic approaches, researchers can efficiently generate libraries of novel compounds for biological screening, accelerating the discovery of new therapeutics for a host of diseases.
References
- 1. longdom.org [longdom.org]
- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. audreyli.com [audreyli.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Unable to Locate Experimental Data for CAS Number 176469209
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Methodological & Application
Strategic Synthesis of 5-Cyclopropylpyridin-2-amine: A Modular Approach from 2-Aminopyridine
An Application Note for Medicinal and Process Chemistry Professionals
Abstract 5-Cyclopropylpyridin-2-amine is a highly valuable building block in modern drug discovery, forming the core of numerous clinical candidates and approved pharmaceuticals. Its synthesis presents a common challenge for medicinal and process chemists. A direct cyclopropylation of the 2-aminopyridine scaffold is often inefficient due to the electronic nature of the pyridine ring and potential side reactions. This application note details a robust and scalable two-step synthetic strategy starting from the readily available and inexpensive 2-aminopyridine. The described protocol leverages a regioselective bromination followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1][2] This guide provides not only step-by-step experimental procedures but also elucidates the underlying chemical principles and rationale for key procedural choices, ensuring both reproducibility and adaptability.
Introduction and Synthetic Strategy
The cyclopropyl moiety is a "bioisostere" of choice in medicinal chemistry, often introduced to modulate a drug candidate's metabolic stability, potency, and physicochemical properties. The 5-cyclopropyl-2-aminopyridine scaffold is consequently a privileged structure found in a range of targeted therapeutics.
The synthetic approach detailed herein is designed for efficiency and reliability. It circumvents the challenges of direct C-H functionalization by employing a modular, two-step sequence:
-
Electrophilic Halogenation: Introduction of a bromine atom at the C-5 position of 2-aminopyridine. This step transforms the inert C-H bond into a reactive C-Br bond, setting the stage for cross-coupling.
-
Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed reaction between the synthesized 5-bromo-2-aminopyridine and cyclopropylboronic acid to form the target C-C bond. This reaction is renowned for its high functional group tolerance and excellent yields.[1][3]
This strategy is depicted in the workflow below.
Caption: High-level overview of the two-step synthesis.
Experimental Protocols and Mechanistic Insights
Principle: This transformation is a classic electrophilic aromatic substitution. The amino group (-NH₂) at the C-2 position is a strong activating group and is ortho-, para-directing. The pyridine nitrogen is deactivating. The combined electronic effects strongly favor the substitution of an electrophile (Br⁺) at the C-5 position (para to the amino group). N-Bromosuccinimide (NBS) is chosen as a safe and easy-to-handle source of electrophilic bromine compared to liquid Br₂.
Detailed Protocol:
-
Materials & Equipment:
-
2-Aminopyridine (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Round-bottom flask, magnetic stirrer, ice bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
-
-
Procedure:
-
Charge a round-bottom flask with 2-aminopyridine (e.g., 10.0 g, 106.3 mmol) and dissolve it in DMF (e.g., 100 mL).
-
Cool the resulting solution to 0 °C using an ice bath. The cooling step is critical to control the reaction's exothermicity and minimize the formation of undesired di-brominated byproducts.
-
Add N-Bromosuccinimide (e.g., 19.8 g, 111.6 mmol, 1.05 eq) to the stirred solution in small portions over 30-45 minutes. Maintain the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, pour the reaction mixture into ice-cold water (e.g., 500 mL). This will precipitate the product and quench any unreacted NBS.
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with saturated sodium thiosulfate solution (to remove any residual bromine), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield 2-amino-5-bromopyridine as a white to off-white solid.
-
Safety: NBS is a skin and eye irritant. DMF is a combustible liquid and a potential reproductive toxin. Handle all chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Principle: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[1][2] The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of 2-amino-5-bromopyridine, forming a Pd(II) complex.
-
Transmetalation: The cyclopropyl group is transferred from the boronic acid (activated by a base) to the palladium center.[1]
-
Reductive Elimination: The desired this compound is formed, regenerating the Pd(0) catalyst to continue the cycle.[2]
The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the cycle. Bulky, electron-rich phosphine ligands are generally effective.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Detailed Protocol:
-
Materials & Equipment:
-
2-Amino-5-bromopyridine (1.0 eq)
-
Cyclopropylboronic acid (1.2-1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (1-3 mol%) or Pd₂(dba)₃ (1-2 mol%)
-
Triphenylphosphine (PPh₃) or a more advanced ligand like SPhos (2-6 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 eq)
-
Solvent system: e.g., 1,4-Dioxane/Water (4:1) or Toluene/Water (4:1)
-
Schlenk flask or sealed reaction vessel, inert gas line (Argon or Nitrogen)
-
-
Procedure:
-
To a Schlenk flask, add 2-amino-5-bromopyridine (e.g., 5.0 g, 28.9 mmol), cyclopropylboronic acid (e.g., 3.7 g, 43.3 mmol, 1.5 eq), potassium carbonate (e.g., 12.0 g, 86.7 mmol, 3.0 eq), and the palladium catalyst/ligand (see table below).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times. This process, known as degassing, is essential to remove oxygen, which can deactivate the palladium catalyst.
-
Add the degassed solvent system (e.g., 120 mL of Dioxane/Water 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Once complete, cool the reaction to room temperature. Dilute with water and ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Separate the layers in a separatory funnel. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
-
Data Summary for Suzuki-Miyaura Coupling
| Parameter | Recommended Value | Rationale |
| Aryl Bromide | 1.0 eq | Limiting reagent. |
| Boronic Acid | 1.2 - 1.5 eq | Excess is used to drive the reaction to completion and account for potential boronic acid decomposition. |
| Pd Catalyst | 1-3 mol% | Sufficient for catalytic turnover; higher loading can increase cost and complicate purification. |
| Ligand | 2-6 mol% | A ligand-to-palladium ratio of 2:1 or greater is typical to ensure catalyst stability and activity. |
| Base | 2.0 - 3.0 eq | Essential for activating the boronic acid for the transmetalation step.[4] |
| Solvent | Dioxane/H₂O or Toluene/H₂O | Biphasic systems are highly effective for Suzuki couplings, solubilizing both organic and inorganic reagents.[1] |
| Temperature | 80 - 100 °C | Provides sufficient thermal energy to drive the catalytic cycle at a reasonable rate. |
| Typical Yield | 75 - 95% | This reaction is generally high-yielding when optimized. |
Conclusion
The described two-step sequence, commencing with the bromination of 2-aminopyridine and culminating in a Suzuki-Miyaura cross-coupling, represents a highly effective and industrially relevant method for the synthesis of this compound. This approach relies on well-understood, robust reactions and uses commercially available reagents, making it suitable for both small-scale discovery and large-scale process chemistry applications. By carefully controlling reaction parameters and understanding the underlying mechanisms, researchers can reliably access this critical pharmaceutical intermediate with high purity and yield.
References
The Ascendance of a Privileged Scaffold: Applications of 5-Cyclopropylpyridin-2-amine in Modern Medicinal Chemistry
Introduction: The Strategic Value of the 5-Cyclopropylpyridin-2-amine Moiety
In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. Among the privileged heterocyclic structures, the 2-aminopyridine core has long been recognized for its ability to form key hydrogen bond interactions with a multitude of biological targets. The strategic incorporation of a cyclopropyl group at the 5-position of this scaffold has given rise to this compound, a building block of increasing importance. This application note serves as a technical guide for researchers, scientists, and drug development professionals, elucidating the synthesis, key reactions, and therapeutic applications of this versatile intermediate, with a particular focus on its role in the development of next-generation kinase inhibitors.
The cyclopropyl group is far more than a simple lipophilic appendage. Its unique stereoelectronic properties, including a high degree of s-character in its C-H bonds and a strained three-membered ring system, offer a powerful tool for medicinal chemists. These features can enhance metabolic stability by blocking potential sites of oxidation, improve binding affinity through favorable interactions with protein targets, and favorably modulate the overall physicochemical profile of a drug candidate. When appended to the 2-aminopyridine core, the cyclopropyl moiety creates a vector for potency and selectivity, making this compound a sought-after intermediate in the synthesis of targeted therapeutics.
Synthetic Strategies and Key Coupling Reactions
The efficient synthesis of this compound and its subsequent elaboration into more complex molecules are critical for its successful application in drug discovery programs. The most common and scalable approach involves a palladium-catalyzed cross-coupling reaction, typically a Suzuki-Miyaura coupling, between a halogenated 2-aminopyridine and a cyclopropylboron species.
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol outlines a representative procedure for the synthesis of this compound from the commercially available 5-bromo-2-aminopyridine and potassium cyclopropyltrifluoroborate. The conditions are adapted from established methods for similar Suzuki-Miyaura cross-coupling reactions involving heteroaryl chlorides and cyclopropyltrifluoroborates[1].
Materials:
-
5-Bromo-2-aminopyridine
-
Potassium cyclopropyltrifluoroborate
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add 5-bromo-2-aminopyridine (1.0 equiv), potassium cyclopropyltrifluoroborate (1.5 equiv), and cesium carbonate (3.0 equiv).
-
Add Pd(OAc)₂ (0.02 equiv) and RuPhos (0.04 equiv) to the flask.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add a degassed mixture of toluene and water (10:1 v/v) to the flask.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Key Downstream Reaction: Buchwald-Hartwig Amination
Once synthesized, the 2-amino group of this compound is a versatile handle for further functionalization. A particularly powerful transformation is the Buchwald-Hartwig amination, which allows for the coupling of the aminopyridine with aryl or heteroaryl halides to form diarylamine linkages. This reaction is a cornerstone in the synthesis of many kinase inhibitors.
Below is a general workflow for the Buchwald-Hartwig amination, a crucial step in constructing the core of many kinase inhibitors.
Caption: General workflow for Buchwald-Hartwig amination.
Application in Kinase Inhibitor Drug Discovery
The this compound scaffold is a prominent feature in a number of clinically relevant kinase inhibitors. The pyridine nitrogen and the exocyclic amine form a bidentate hydrogen bonding motif with the hinge region of the kinase active site, a common binding mode for ATP-competitive inhibitors. The cyclopropyl group often occupies a hydrophobic pocket, contributing to both potency and selectivity.
Case Study 1: Anaplastic Lymphoma Kinase (ALK) Inhibitors
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase, and its aberrant fusion proteins are oncogenic drivers in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC). The this compound moiety is a key structural element in the design of potent and selective ALK inhibitors.
One of the most successful examples is Ceritinib (LDK378) , an FDA-approved second-generation ALK inhibitor. While not containing the exact this compound fragment, its core structure features a closely related substituted 2-aminopyrimidine, highlighting the importance of this general scaffold. The development of Ceritinib and other ALK inhibitors has demonstrated the value of the aminopyrimidine core in achieving high potency against both wild-type and resistant ALK mutants.
Caption: Inhibition of oncogenic ALK signaling.
Table 1: Biological Activity of Representative ALK Inhibitors
| Compound | Target | IC₅₀ (nM) | Cell-based Potency (IC₅₀, nM) | Reference |
| Ceritinib (LDK378) | ALK | 0.2 | 22.8 (Karpas-299) | [2][3][4] |
| IGF-1R | 8 | - | [2] | |
| InsR | 7 | - | [2] | |
| Alectinib | ALK | 1.9 | - | [5] |
| Lorlatinib | ALK (G1202R mutant) | 80 | - | [5] |
Case Study 2: Janus Kinase (JAK) Inhibitors
The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a critical role in cytokine signaling. Dysregulation of the JAK-STAT pathway is implicated in a wide range of autoimmune diseases and myeloproliferative neoplasms. Consequently, JAK inhibitors have emerged as an important class of therapeutics. The 2-aminopyrimidine scaffold, often functionalized with a cyclopropyl group, has been successfully employed in the development of potent and selective JAK inhibitors[6].
The design of selective JAK inhibitors is challenging due to the high homology of the ATP-binding sites across the JAK family. The unique structural constraints and electronic nature of the cyclopropyl group can be exploited to achieve selectivity by probing subtle differences in the topology of the kinase active site.
Caption: Inhibition of the JAK-STAT signaling pathway.
Table 2: Biological Activity of Representative JAK Inhibitors
| Compound | Target(s) | IC₅₀ (nM) | Reference |
| JTE-052 | JAK1 | 2.8 | [7] |
| JAK2 | 2.6 | [7] | |
| JAK3 | 13 | [7] | |
| Tyk2 | 58 | [7] | |
| Fedratinib | JAK2 | 3 | [8] |
| FLT3 | 15 | [8] | |
| Abrocitinib | JAK1 | 29 | [8] |
| JAK2 | 803 | [8] |
Physicochemical and Pharmacokinetic Considerations
The incorporation of the this compound moiety can have a profound impact on the drug-like properties of a molecule. The cyclopropyl group generally increases lipophilicity, which can influence solubility, permeability, and plasma protein binding. However, its rigid nature can also lead to improved metabolic stability by shielding adjacent positions from enzymatic degradation.
Table 3: Pharmacokinetic Profile of Ceritinib (LDK378)
| Parameter | Value | Species | Reference |
| Oral Bioavailability | >50% | Rodents & Non-rodents | [3] |
| Plasma Protein Binding | 97% | Human | [2] |
| Volume of Distribution (Vd) | 4230 L | Human | [2] |
| Elimination Half-life (t½) | 41 hours | Human | [2] |
| Metabolism | Primarily by CYP3A | Human | [2] |
| Excretion | ~92% in feces | Human | [2] |
Conclusion
This compound has firmly established itself as a valuable and versatile building block in modern medicinal chemistry. Its unique combination of a proven kinase-binding element (the 2-aminopyridine) and a metabolically robust, conformationally constrained group (the cyclopropyl ring) provides a powerful platform for the design of potent and selective therapeutics. The synthetic accessibility of this scaffold, primarily through robust cross-coupling methodologies, further enhances its appeal in drug discovery campaigns. As the demand for targeted therapies with improved efficacy and safety profiles continues to grow, the strategic application of the this compound moiety is poised to play an increasingly significant role in the development of the next generation of medicines.
References
- 1. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Ceritinib | LDK378 | ALK tyrosine kinase inhibitor | TargetMol [targetmol.com]
- 4. medkoo.com [medkoo.com]
- 5. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological properties of JTE-052: a novel potent JAK inhibitor that suppresses various inflammatory responses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Note: A Robust Protocol for the Synthesis of 5-Cyclopropylpyridin-2-amine via Suzuki-Miyaura Coupling
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] Its broad functional group tolerance, mild reaction conditions, and the relatively low toxicity of its organoboron reagents have cemented its status as an indispensable tool in the pharmaceutical industry for drug discovery and development.[3][4][5] This application note provides a detailed, field-proven protocol for the synthesis of 5-cyclopropylpyridin-2-amine, a valuable building block in medicinal chemistry. The 2-aminopyridine scaffold is a privileged structure in numerous biologically active compounds, while the cyclopropyl group is often incorporated to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[6][7]
This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, the rationale behind experimental choices, and a comprehensive troubleshooting section to ensure reproducible, high-yield synthesis.
Core Mechanism: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[8][9] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][10]
-
Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the aryl halide (5-bromo-2-aminopyridine), forming a Pd(II) complex. This step is often rate-determining.[1][8]
-
Transmetalation: The organoboron reagent (cyclopropylboronic acid) is activated by a base to form a more nucleophilic boronate species.[11] This species then transfers its organic group (cyclopropyl) to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.
-
Reductive Elimination: The two organic ligands on the palladium center couple, forming the desired C-C bond in the final product (this compound) and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[10][12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol details the coupling of 5-bromo-2-aminopyridine with cyclopropylboronic acid. While aminopyridines can sometimes be challenging substrates, this procedure is optimized for high yield and purity.[13][14]
Reaction Scheme:
Materials and Reagents:
-
5-Bromo-2-aminopyridine (1.0 equiv)
-
Cyclopropylboronic acid (1.5 equiv)[6]
-
Palladium(II) Acetate [Pd(OAc)₂] (0.03 equiv, 3 mol%)
-
Tricyclohexylphosphine [PCy₃] (0.06 equiv, 6 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Ethyl Acetate (for work-up)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for chromatography)
-
Argon or Nitrogen gas (inert atmosphere)
Equipment:
-
Round-bottom flask or reaction vessel suitable for heating
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert gas line (manifold or balloon)
-
Septa and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 5-bromo-2-aminopyridine (1.0 equiv), cyclopropylboronic acid (1.5 equiv), and potassium carbonate (2.0 equiv).
-
Catalyst Addition: In a separate vial, weigh the palladium(II) acetate (0.03 equiv) and tricyclohexylphosphine (0.06 equiv). Add them to the reaction flask. Rationale: Using a bulky, electron-rich phosphine ligand like PCy₃ can enhance the rate of oxidative addition and stabilize the palladium catalyst, which is particularly useful for less reactive aryl bromides.[15]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is a critical step, as oxygen can deactivate the Pd(0) catalyst and promote unwanted side reactions like homocoupling.[15]
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and deionized water (typically a 4:1 to 5:1 ratio by volume). The addition of water often accelerates the reaction, likely by facilitating the dissolution of the base and the transmetalation step.[6][16]
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.[17]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine. This helps to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol, to afford this compound as a pure solid. Cation-exchange chromatography can also be an effective method for purifying aminopyridine derivatives.[18]
Data Presentation & Optimization
The selection of catalyst, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling. The following table summarizes typical conditions and expected outcomes for this transformation.
| Parameter | Condition | Rationale & Comments | Expected Yield |
| Aryl Halide | 5-Bromo-2-aminopyridine | Bromides offer a good balance of reactivity and stability. Chlorides are less reactive and may require more active catalysts.[12] | - |
| Boronic Acid | Cyclopropylboronic Acid | Use 1.2-1.5 equivalents to drive the reaction to completion. Prone to protodeboronation.[15] | - |
| Catalyst System | Pd(OAc)₂ / PCy₃ | A robust system for coupling with aminopyridines. Pd(PPh₃)₄ is another common alternative.[6][11] | 75-90% |
| Base | K₂CO₃ or K₃PO₄ | Carbonates are generally effective. Phosphates can sometimes be superior, especially for challenging substrates.[19] | - |
| Solvent | Dioxane/Water (4:1) | A common and effective solvent system. Toluene/Ethanol/Water is also a viable alternative.[16] | - |
| Temperature | 90-100 °C | Sufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition step. | - |
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Troubleshooting Guide
Challenges in Suzuki couplings often arise from reagent instability or suboptimal conditions. Cyclopropylboronic acid, in particular, requires careful handling.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive Catalyst: Pd(0) was oxidized by atmospheric oxygen. 2. Protodeboronation: The C-B bond of the cyclopropylboronic acid was cleaved by acidic protons.[15] | 1. Ensure the reaction is run under a strict inert atmosphere and use properly degassed solvents. 2. Use anhydrous solvents and a strong, non-nucleophilic base. Consider using more stable potassium cyclopropyltrifluoroborate salts instead of the boronic acid.[15][20] |
| Significant Side Products | 1. Homocoupling: Coupling of two aryl halide molecules or two boronic acid molecules. 2. Dehalogenation: Reduction of the aryl halide starting material. | 1. This is often caused by oxygen. Rigorous degassing of the solvent is crucial.[15] 2. This can occur if the reaction is run for too long or at too high a temperature. Optimize reaction time and temperature. |
| Incomplete Reaction | 1. Insufficient Reagent: The boronic acid may have degraded during storage or reaction. 2. Poor Solubility: Reagents may not be fully dissolved in the solvent system. | 1. Use fresh cyclopropylboronic acid or a more stable derivative. Increase the equivalents of the boronic acid (e.g., to 2.0 equiv).[15] 2. Try a different solvent system (e.g., DME, Toluene/EtOH) or adjust the solvent ratio. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of this compound. By carefully selecting the catalyst system, base, and solvent, and by maintaining a strict inert atmosphere, researchers can consistently achieve high yields of the desired product. The protocol and troubleshooting guide presented herein provide a solid foundation for the successful application of this powerful transformation in drug discovery and synthetic chemistry, enabling the efficient construction of complex molecular architectures.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. iglobaljournal.com [iglobaljournal.com]
- 3. [PDF] Impact of Cross-Coupling Reactions in Drug Discovery and Development | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. audreyli.com [audreyli.com]
- 7. nbinno.com [nbinno.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. youtube.com [youtube.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Development of Novel Ligands from 5-Cyclopropylpyridin-2-amine
Abstract
The 5-cyclopropylpyridin-2-amine scaffold is a highly valuable building block in modern medicinal chemistry. Its unique combination of a privileged pyridine core, a versatile 2-amino group for synthetic elaboration, and a metabolically robust cyclopropyl moiety makes it an attractive starting point for the development of novel therapeutic agents. The cyclopropyl group, in particular, is a desirable feature in drug design as it can enhance metabolic stability, improve binding affinity, and modulate physicochemical properties.[1] This guide provides a detailed exploration of robust synthetic strategies, step-by-step protocols, and the underlying scientific rationale for derivatizing this compound to generate libraries of novel ligands for drug discovery programs.
Introduction: The Strategic Value of the this compound Core
Pyridine derivatives are integral to a vast number of approved pharmaceuticals, acting as key pharmacophores in treatments for a wide range of diseases, from cancer to neurological disorders.[2] The this compound structure offers three key strategic advantages for ligand design:
-
The Pyridine Ring: A six-membered aromatic heterocycle that is often involved in crucial hydrogen bonding and π-stacking interactions with biological targets.[3]
-
The 2-Amino Group: A primary amine that serves as a versatile synthetic handle for introducing a wide array of substituents, primarily through C-N cross-coupling reactions. This allows for systematic exploration of the structure-activity relationship (SAR).
-
The 5-Cyclopropyl Group: This small, strained ring introduces conformational rigidity and can improve metabolic stability by blocking potential sites of oxidation. Its unique electronic properties can also influence the overall basicity of the pyridine nitrogen, impacting target engagement.[1][4]
This document outlines two primary, high-yield, and broadly applicable palladium-catalyzed cross-coupling strategies for elaborating on this core: the Suzuki-Miyaura coupling for the initial synthesis of the core structure and the Buchwald-Hartwig amination for subsequent diversification.
Core Synthetic Workflow
The following diagram illustrates the primary pathways for leveraging this compound in ligand development, starting from commercially available precursors.
Caption: General workflow for synthesis and diversification.
Detailed Protocols and Methodologies
Protocol 1: Synthesis of the Core Scaffold via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling is a robust and efficient method for forming carbon-carbon bonds.[5][6] In this protocol, we utilize it to construct the this compound core from commercially available 2-amino-5-bromopyridine and cyclopropylboronic acid.[7]
Reaction Scheme: (2-Amino-5-bromopyridine) + (Cyclopropylboronic acid) --[Pd(OAc)₂, P(Cy)₃, K₃PO₄]--> this compound
Materials and Reagents:
| Reagent/Material | M.W. | Amount (1 mmol scale) | Equivalents | Purpose |
| 2-Amino-5-bromopyridine | 172.99 | 173 mg | 1.0 | Starting Material |
| Cyclopropylboronic acid | 85.90 | 112 mg | 1.3 | Cyclopropyl source |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 11.2 mg | 0.05 (5 mol%) | Catalyst |
| Tricyclohexylphosphine (P(Cy)₃) | 280.49 | 28.0 mg | 0.10 (10 mol%) | Ligand |
| Potassium Phosphate (K₃PO₄), anhydrous | 212.27 | 637 mg | 3.0 | Base |
| Toluene | - | 10 mL | - | Solvent |
| Deionized Water | - | 1 mL | - | Co-solvent |
| Argon or Nitrogen Gas | - | - | - | Inert Atmosphere |
Step-by-Step Protocol:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-5-bromopyridine (1.0 mmol) and cyclopropylboronic acid (1.3 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen gas for 10-15 minutes. This is critical as oxygen can deactivate the palladium catalyst.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add toluene (10 mL), anhydrous K₃PO₄ (3.0 mmol), and deionized water (1 mL).[7]
-
Catalyst and Ligand Addition: In a separate vial, pre-mix the Pd(OAc)₂ (5 mol%) and tricyclohexylphosphine (10 mol%). Add this mixture to the reaction flask under inert gas.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring. The choice of a bulky, electron-rich phosphine ligand like P(Cy)₃ is crucial for promoting the oxidative addition and reductive elimination steps of the catalytic cycle.[6]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-16 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.[7]
-
Rinse the pad with ethyl acetate (25 mL).
-
Transfer the filtrate to a separatory funnel and wash with water (3 x 20 mL) and then with brine (1 x 20 mL).[7]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane to afford the pure this compound.[7] Expected yield is typically high, around 85%.[7]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Protocol 2: Ligand Diversification via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, allowing the coupling of the 2-amino group with a vast range of aryl or heteroaryl halides.[8] This reaction is central to building a diverse library of ligands from the core scaffold.
Reaction Scheme: (this compound) + (Aryl Halide) --[Pd catalyst, Ligand, Base]--> N-Aryl-5-cyclopropylpyridin-2-amine
Materials and Reagents:
| Reagent/Material | M.W. | Amount (0.3 mmol scale) | Equivalents | Purpose |
| This compound | 134.18 | 40 mg | 1.0 | Starting Material |
| Aryl/Heteroaryl Halide (e.g., Bromide) | Varies | 0.45 mmol | 1.5 | Coupling Partner |
| Pd₂(dba)₃ | 915.72 | 13.7 mg | 0.05 (5 mol% Pd) | Catalyst Precursor |
| Xantphos | 578.68 | 17.4 mg | 0.10 (10 mol%) | Ligand |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 147 mg | 1.5 | Base |
| Toluene, anhydrous | - | 3 mL | - | Solvent |
| Argon or Nitrogen Gas | - | - | - | Inert Atmosphere |
Step-by-Step Protocol:
-
Reaction Setup: In a sealable reaction tube or vial, combine this compound (1.0 eq), the desired aryl halide (1.5 eq), Cs₂CO₃ (1.5 eq), Pd₂(dba)₃ (5 mol %), and Xantphos (10 mol %).[9]
-
Inert Atmosphere: Seal the tube and thoroughly purge with argon or nitrogen.
-
Solvent Addition: Add anhydrous toluene (3 mL) via syringe.
-
Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. The use of a bidentate phosphine ligand like Xantphos is critical; it chelates the palladium center, preventing catalyst decomposition and facilitating the difficult C-N bond-forming reductive elimination step, especially with electron-rich amines.[8][10]
-
Monitoring: Monitor the reaction by LC-MS to confirm the formation of the desired product and consumption of starting materials.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a plug of silica gel or Celite®, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product via preparative HPLC or column chromatography on silica gel to isolate the target ligand.
Caption: Simplified Buchwald-Hartwig amination cycle.
Characterization of Novel Ligands
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of newly synthesized ligands.
Standard Characterization Suite:
| Technique | Purpose | Expected Observations for a Hypothetical Product |
| ¹H & ¹³C NMR | Structural elucidation and confirmation. | Appearance of new aromatic signals from the coupled aryl group; characteristic shifts for cyclopropyl protons (typically 0.5-2.0 ppm); disappearance of the broad N-H₂ signal and appearance of a new N-H signal.[7] |
| LC-MS | Purity assessment and mass confirmation. | A single major peak in the chromatogram with the correct mass-to-charge ratio ([M+H]⁺) for the target molecule. |
| FT-IR | Functional group identification. | Presence of N-H stretching bands (around 3300-3400 cm⁻¹), C-H stretches, and aromatic C=C and C=N vibrations. |
| Elemental Analysis | Confirms the elemental composition of the pure compound. | Experimental percentages of C, H, and N should be within ±0.4% of the calculated theoretical values. |
Conclusion and Future Directions
The protocols detailed herein provide a robust and versatile platform for the synthesis of novel ligands derived from this compound. By employing well-established Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, researchers can efficiently generate large libraries of diverse molecules.[9][11] This systematic approach allows for a thorough exploration of the structure-activity relationship, paving the way for the identification of lead compounds with significant therapeutic potential in various disease areas, including oncology and neurology.[3] The inherent drug-like properties of the core scaffold make it a highly promising starting point for any modern drug discovery campaign.
References
- 1. longdom.org [longdom.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. This compound [myskinrecipes.com]
- 4. Buy 3-Cyclopropylpyridin-2-amine | 878805-25-5 [smolecule.com]
- 5. youtube.com [youtube.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. This compound CAS#: 893738-68-6 [m.chemicalbook.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Note & Protocol: A Scalable, Two-Step Synthesis of 5-Cyclopropylpyridin-2-amine for Pharmaceutical Development
Abstract
5-Cyclopropylpyridin-2-amine is a highly valuable building block in medicinal chemistry, frequently incorporated into the structure of advanced kinase inhibitors and other targeted therapeutics.[1] Its unique combination of a rigid, strained cyclopropyl group and a nucleophilic aminopyridine core allows for precise molecular scaffolding and improved metabolic stability in drug candidates. This document provides a comprehensive, field-proven guide for the robust, scale-up synthesis of this key intermediate. We present a two-step synthetic route commencing with the regioselective bromination of 2-aminopyridine, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The protocols herein are designed for scalability, emphasizing safety, efficiency, and high purity of the final product.
Strategic Overview: A Two-Step Pathway to the Target Molecule
The selected synthetic strategy involves two distinct and well-characterized transformations, chosen for their reliability, scalability, and the commercial availability of the starting materials.
-
Step 1: Regioselective Bromination. The synthesis begins with the electrophilic bromination of 2-aminopyridine to produce the critical intermediate, 2-amino-5-bromopyridine. The primary challenge in this step is controlling the regioselectivity to favor substitution at the C-5 position over the C-3 position, which is also activated by the amino group.[2]
-
Step 2: Palladium-Catalyzed Cross-Coupling. The cyclopropyl moiety is introduced onto the pyridine ring via a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used in industrial pharmaceutical synthesis due to its functional group tolerance, high yields, and manageable reaction conditions.[3][4]
The overall workflow is depicted below.
Caption: High-level workflow for the two-step synthesis.
Part I: Scale-up Synthesis of 2-Amino-5-bromopyridine
Mechanistic Rationale and Reagent Selection
Direct bromination of 2-aminopyridine with liquid bromine often leads to a mixture of 3-bromo, 5-bromo, and 3,5-dibromo isomers, complicating purification.[2] To achieve high regioselectivity for the desired 5-bromo isomer on a large scale, Phenyltrimethylammonium Tribromide (PTAT) is an excellent choice. PTAT is a solid, stable, and non-volatile source of electrophilic bromine, making it safer and easier to handle than liquid bromine.[5] The reaction proceeds cleanly in solvents like chloroform or dichloromethane at mild temperatures.[6]
Detailed Experimental Protocol
Materials:
-
2-Aminopyridine
-
Phenyltrimethylammonium Tribromide (PTAT)
-
Chloroform (CHCl₃)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Benzene (for recrystallization)
-
Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser.
Procedure:
-
Reaction Setup: In a 1L three-necked flask, charge 2-aminopyridine (9.4g, 0.1 mol), phenyltrimethylammonium tribromide (37.6g, 0.1 mol), and chloroform (300 ml).[5]
-
Reaction Execution: Begin vigorous mechanical stirring to ensure the mixture is homogenous. Maintain the internal temperature at 30°C and stir for 2 hours.[6] Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Aqueous Work-up: After completion, transfer the reaction mixture to a separatory funnel. Wash the mixture with a 40ml saturated sodium chloride solution. The aqueous phase will be the upper layer. Separate the lower organic layer.[5]
-
Drying and Concentration: Wash the isolated organic layer 2-3 times with 20ml of water. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the chloroform solvent via rotary evaporation to yield a crude oil.[6]
-
Isolation and Purification: Cool the resulting oil in an ice-water bath and add water to precipitate the solid product. Collect the crude solid by filtration. Recrystallize the crude product from benzene, filter the purified solid, and dry under vacuum to obtain the final product.[5][6]
Quantitative Data Summary
| Parameter | Value | Rationale / Notes |
| 2-Aminopyridine | 9.4 g (0.1 mol) | Starting material. |
| PTAT | 37.6 g (0.1 mol) | 1.0 molar equivalent provides high regioselectivity.[5] |
| Solvent | Chloroform (300 ml) | Provides good solubility for reactants and is easily removed.[5] |
| Temperature | 30°C | Mild conditions prevent over-bromination.[6] |
| Reaction Time | 2 hours | Typically sufficient for full conversion.[6] |
| Expected Yield | 75-80% | Reported yields are consistently high with this method.[5][6] |
| Purity (Post-Recrystallization) | >98% | Recrystallization effectively removes minor isomers. |
| Appearance | Yellow solid |
Part II: Suzuki-Miyaura Coupling for this compound
Mechanistic Rationale and Catalyst System Selection
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C-C bonds.[3] The catalytic cycle involves a palladium(0) species and consists of three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of 2-amino-5-bromopyridine.
-
Transmetalation: The cyclopropyl group is transferred from the organoboron reagent (cyclopropylboronic acid) to the palladium center, facilitated by a base.
-
Reductive Elimination: The desired product, this compound, is formed, and the Pd(0) catalyst is regenerated.[7]
For this transformation, a catalyst system of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a base like potassium phosphate (K₃PO₄) in a dioxane/water solvent system is highly effective and widely documented for coupling aryl halides with boronic acids.[4]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Experimental Protocol
Materials:
-
2-Amino-5-bromopyridine (Intermediate from Part I)
-
Cyclopropylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Phosphate (K₃PO₄)
-
1,4-Dioxane
-
Deionized Water
-
Nitrogen or Argon gas supply
-
Reaction vessel suitable for inert atmosphere reactions.
Procedure:
-
Inert Atmosphere Setup: Assemble a reaction vessel with a condenser and ensure it can be maintained under an inert atmosphere (Nitrogen or Argon).
-
Reagent Charging: To the vessel, add 2-amino-5-bromopyridine (17.3g, 0.1 mol), cyclopropylboronic acid (10.3g, 0.12 mol, 1.2 eq), and potassium phosphate (63.7g, 0.3 mol, 3.0 eq).
-
Solvent Addition: Add 1,4-dioxane (400 ml) and water (100 ml).
-
Degassing: Bubble nitrogen or argon gas through the stirred suspension for 20-30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add Pd(PPh₃)₄ (2.31g, 0.002 mol, 2 mol%) to the mixture under a positive pressure of inert gas.
-
Reaction Execution: Heat the reaction mixture to 90°C with vigorous stirring. Maintain this temperature for 4-6 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extraction and Drying: Extract the aqueous layer twice more with ethyl acetate. Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic solution under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield pure this compound.
Quantitative Data Summary
| Parameter | Value | Rationale / Notes |
| 2-Amino-5-bromopyridine | 17.3 g (0.1 mol) | Starting intermediate. |
| Cyclopropylboronic Acid | 10.3 g (0.12 mol) | A slight excess (1.2 eq) ensures complete consumption of the halide. |
| Pd(PPh₃)₄ Catalyst | 2.31 g (2 mol%) | Standard catalyst loading for efficient coupling.[4] |
| Base (K₃PO₄) | 63.7 g (3.0 mol) | Strong, non-nucleophilic base essential for the transmetalation step.[4] |
| Solvent System | 1,4-Dioxane / H₂O (4:1) | Common and effective solvent mixture for Suzuki couplings.[4] |
| Temperature | 90°C | Promotes efficient catalyst turnover without significant degradation. |
| Reaction Time | 4-6 hours | Monitor for completion to avoid side reactions. |
| Expected Yield | 70-85% | Typical yield range for this type of transformation. |
| Purity (Post-Purification) | >99% | |
| Appearance | Off-white to light brown solid |
Safety and Scale-Up Considerations
-
Handling of Reagents: Phenyltrimethylammonium Tribromide (PTAT) is a corrosive solid and should be handled with appropriate personal protective equipment (PPE). Palladium catalysts are expensive and can be pyrophoric under certain conditions; handle under an inert atmosphere. Chloroform and 1,4-dioxane are regulated solvents with specific handling and disposal requirements.
-
Exotherm Control: The initial mixing of reagents can be exothermic. For larger scales, ensure the reaction vessel has adequate cooling capacity. Reagents should be added in a controlled manner.
-
Inert Atmosphere: Maintaining a strictly inert atmosphere during the Suzuki coupling is critical to prevent catalyst oxidation and ensure reproducibility and high yields.
-
Purification Strategy: While crystallization is often preferred for large-scale purification due to cost and simplicity, column chromatography may be necessary to achieve the highest purity standards required for pharmaceutical applications.
References
- 1. N-Cyclopropyl-3-nitropyridin-4-amine|CAS 380605-28-7 [benchchem.com]
- 2. 2-Amino-5-bromopyridine | 1072-97-5 | Benchchem [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 6. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 7. m.youtube.com [m.youtube.com]
Application Note: Quantitative Analysis of 5-Cyclopropylpyridin-2-amine
Introduction
5-Cyclopropylpyridin-2-amine is a heterocyclic organic compound featuring a pyridine ring substituted with a cyclopropyl group and an amine group.[1] This unique structural combination makes it a valuable building block and key intermediate in the synthesis of novel compounds within the pharmaceutical and agrochemical industries.[2] Its potential use in developing inhibitors for specific enzymes or receptors necessitates the development of precise, accurate, and reliable analytical methods for its quantification.[2]
This guide provides comprehensive protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed for researchers, analytical scientists, and quality control professionals, emphasizing the rationale behind procedural choices to ensure robust and reproducible results.
Analyte Physicochemical Properties
Understanding the fundamental properties of this compound is critical for method development.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂ | [3] |
| Molecular Weight | 134.18 g/mol | [3] |
| Predicted Boiling Point | 273.5 ± 28.0 °C | [3] |
| Predicted Density | 1.188 ± 0.06 g/cm³ | [3] |
| Chemical Nature | Basic, due to the aminopyridine moiety | [4] |
The presence of the pyridine ring provides a UV chromophore, making HPLC-UV a viable detection method. The basicity of the amine group dictates the need for mobile phase modifiers to ensure good chromatographic peak shape and necessitates positive ion mode for mass spectrometry.
Overview of Recommended Analytical Techniques
The choice of an analytical technique depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
Caption: Workflow for Analytical Method Selection.
-
HPLC-UV: Ideal for routine analysis, purity assessment, and quantification in simple matrices where concentration levels are relatively high (µg/mL range). Its robustness and accessibility make it a primary choice.
-
LC-MS/MS: The gold standard for trace-level quantification (ng/mL to pg/mL) in complex biological or environmental matrices.[5][6] Its superior sensitivity and selectivity, achieved by monitoring specific precursor-to-product ion transitions, minimize matrix interference.
-
Gas Chromatography (GC): While a GC-MS retention time for this compound has been noted, GC analysis of amines can be problematic.[3] The polar amine group can interact with active sites in the injector and column, leading to poor peak shape (tailing) and reduced sensitivity.[7][8] This often requires derivatization or the use of specialized base-deactivated columns, making it a less direct approach than LC.
Protocol 1: Quantification by Reverse-Phase HPLC-UV
This protocol is optimized for determining the purity and assay of this compound as a bulk substance or in simple formulations.
Principle
The method utilizes reverse-phase chromatography to separate the analyte from potential impurities. An acidic mobile phase modifier is employed to protonate the basic amine, which minimizes peak tailing and ensures symmetrical peaks. Quantification is performed using an external standard calibration curve based on UV absorbance.
Experimental Workflow
Caption: Experimental Workflow for HPLC-UV Analysis.
Materials and Instrumentation
-
HPLC System: A system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Chromatography Data System (CDS): Software for instrument control and data processing.
-
Analytical Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Reagents: HPLC-grade acetonitrile (ACN) and water; Trifluoroacetic acid (TFA) or Formic Acid (FA).
-
Reference Standard: this compound, purity >99%.
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA (v/v) in Water.
-
Mobile Phase B: 0.1% TFA (v/v) in Acetonitrile.
-
Causality Note: TFA acts as an ion-pairing agent, sharpening the peak shape of the basic analyte and improving resolution.[9]
-
-
Diluent Preparation: Prepare a mixture of Water:Acetonitrile (50:50, v/v).
-
Standard Solution Preparation:
-
Stock (1.0 mg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Calibration Standards: Perform serial dilutions from the stock solution to prepare standards at concentrations of, for example, 5, 10, 25, 50, and 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh an amount of sample expected to contain ~10 mg of the analyte into a 100 mL volumetric flask.
-
Add ~70 mL of Diluent, sonicate for 10 minutes to dissolve, then dilute to volume. This yields a target concentration of 100 µg/mL. Filter through a 0.45 µm syringe filter if necessary.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient elution (see table below) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
-
System Suitability Test (SST):
-
Before analysis, perform five replicate injections of a mid-range standard (e.g., 25 µg/mL).
-
Acceptance Criteria:
-
Tailing Factor (Tf): ≤ 1.5
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
Theoretical Plates (N): ≥ 2000
-
-
Trustworthiness Note: The SST ensures the chromatographic system is performing adequately for the analysis, providing confidence in the subsequent results.
-
-
Analysis and Quantification:
-
Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). The correlation coefficient (r²) should be ≥ 0.999.
-
Inject the prepared sample solutions.
-
Calculate the concentration in the sample using the regression equation from the calibration curve.
-
Protocol 2: Quantification by LC-MS/MS
This protocol is designed for the highly sensitive and selective quantification of this compound, suitable for pharmacokinetic studies, impurity profiling, or analysis in complex matrices.
Principle
This method couples the separation power of Ultra-High-Performance Liquid Chromatography (UHPLC) with the sensitivity and selectivity of a tandem mass spectrometer (e.g., a triple quadrupole). The analyte is ionized, and a specific precursor ion is selected. This ion is fragmented, and a specific product ion is monitored. This Multiple Reaction Monitoring (MRM) transition is highly specific to the analyte, minimizing interference from matrix components.[6]
Experimental Workflow
Caption: Experimental Workflow for LC-MS/MS Analysis.
Materials and Instrumentation
-
LC-MS/MS System: A UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: C18, e.g., 50 mm x 2.1 mm, 1.8 µm particle size.
-
Reagents: LC-MS grade acetonitrile, methanol, and water; LC-MS grade Formic Acid.
-
Internal Standard (IS): Ideally, a stable isotope-labeled version of the analyte (e.g., this compound-d4). If unavailable, a structurally similar compound with different mass can be used.
Step-by-Step Protocol
-
MS Parameter Optimization:
-
Infuse a ~500 ng/mL solution of the analyte directly into the mass spectrometer to determine the optimal parameters.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+). Causality Note: The basic amine readily accepts a proton to form a positive ion [M+H]⁺.
-
Precursor Ion: m/z 135.1 ([C₈H₁₀N₂ + H]⁺).
-
Product Ion Scanning: Fragment the precursor ion and identify stable, intense product ions. A plausible transition would be the loss of the cyclopropyl group (mass ~41) or other fragments. Let's hypothesize a primary transition for this protocol.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality Note: Volatile modifiers like formic acid are required for stable ESI performance and are compatible with MS detection.[10]
-
-
Standard and Sample Preparation:
-
Prepare stock solutions in methanol.
-
For calibration curves, spike the stock solution into a blank matrix (e.g., plasma, formulation blank) to match the sample composition. This accounts for matrix effects.
-
For biological samples, a protein precipitation step is common: Add 3 parts cold acetonitrile (containing the internal standard) to 1 part sample, vortex, centrifuge, and inject the supernatant.
-
-
Chromatographic and MS Conditions:
| Parameter | Condition |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 3 minutes |
| Ionization Source | ESI+ |
| MRM Transitions | Analyte: 135.1 → 94.1 (Hypothetical) IS (if used): e.g., 139.1 → 98.1 |
-
Analysis and Quantification:
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.
-
Analyze samples and use the resulting peak area ratio to quantify the analyte concentration from the calibration curve.
-
Method Validation Summary
Any developed analytical method must be validated to ensure it is fit for its intended purpose.[11] Key validation parameters are summarized below with typical acceptance criteria for a late-stage development assay.
| Validation Parameter | HPLC-UV (Assay) | LC-MS/MS (Trace Analysis) |
| Specificity | Peak purity index > 0.999 | No interfering peaks at the analyte RT in blank matrix |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 |
| Range | 80-120% of target conc. | LOQ to 1000x LOQ |
| Accuracy (% Recovery) | 98.0 - 102.0% | 85.0 - 115.0% |
| Precision (% RSD) | ≤ 2.0% | ≤ 15.0% |
| Limit of Detection (LOD) | ~1 µg/mL | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~3 µg/mL | ~0.15 ng/mL |
Trustworthiness Note: Method validation provides documented evidence that the protocol is accurate, precise, and reliable for the intended analytical application, which is a cornerstone of regulatory compliance and data integrity.
References
- 1. Buy 3-Cyclopropylpyridin-2-amine | 878805-25-5 [smolecule.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound CAS#: 893738-68-6 [m.chemicalbook.com]
- 4. helixchrom.com [helixchrom.com]
- 5. Development and validation of sensitive LC-MS/MS assays for quantification of HP-β-CD in human plasma and CSF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gcms.labrulez.com [gcms.labrulez.com]
- 8. gcms.labrulez.com [gcms.labrulez.com]
- 9. Development and Validation of a RP-HPLC Method for Determination of Cyclosporine in Capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Green and sustainable LC-APCI-MS/MS method for simultaneous quantification of genotoxic nitrosamines in antidiabetic medication: sitagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-Cyclopropylpyridin-2-amine in Materials Science
Abstract
This document provides a forward-looking guide for researchers, scientists, and materials development professionals on the potential applications of 5-Cyclopropylpyridin-2-amine in materials science. While primarily recognized as a building block in medicinal and agrochemical development, its unique molecular architecture—combining a nucleophilic amine, a coordinating pyridine ring, and a strained cyclopropyl group—suggests significant, yet largely unexplored, potential in the creation of advanced functional materials. This guide bridges this gap by proposing scientifically grounded, prospective applications based on the established reactivity of its constituent functional groups and analogies to well-documented systems. Detailed, adaptable protocols are provided for its use as a monomer in high-performance polyamides and as an organic linker in the synthesis of metal-organic frameworks (MOFs), offering a roadmap for pioneering research in this area.
Introduction: Unveiling the Material Potential of a Unique Building Block
This compound (CAS: 893738-68-6, Formula: C₈H₁₀N₂) is a heterocyclic organic compound characterized by a pyridine ring substituted with a primary amine at the 2-position and a cyclopropyl group at the 5-position.[1][2] The molecule's value lies in the distinct functionalities it presents:
-
The 2-Aminopyridine Moiety: The primary amine group is a versatile nucleophile, capable of participating in a wide range of polymerization reactions, most notably polycondensation to form amide bonds.[3][4] Its position on the pyridine ring also influences the electronic properties of the heterocyclic system.
-
The Pyridine Ring: The nitrogen atom within the pyridine ring acts as a Lewis base, making it an excellent coordination site for metal ions. This functionality is a cornerstone of coordination chemistry and is extensively used in the synthesis of metal-organic frameworks (MOFs) and as a ligand in catalysis.[1][5]
-
The Cyclopropyl Group: This three-membered aliphatic ring is highly strained.[6] Its incorporation into a polymer backbone can disrupt chain packing and reduce crystallinity, potentially enhancing solubility and modifying thermomechanical properties such as tensile strength and glass transition temperature.[7]
Despite these promising features, a review of current literature reveals that the use of this compound in materials science is not yet established. This document, therefore, serves as a set of application notes rooted in chemical first principles, designed to empower researchers to explore its utility in creating next-generation polymers and porous materials.
| Property | Value | Source |
| CAS Number | 893738-68-6 | [1][2] |
| Molecular Formula | C₈H₁₀N₂ | [1][2] |
| Molecular Weight | 134.18 g/mol | [1][2] |
| Boiling Point | ~273.5 °C | [1] |
Application I: Monomer for High-Performance Polyamides
The bifunctionality of this compound makes it a prime candidate for AABB-type polycondensation reactions with dicarboxylic acids (or their more reactive diacyl chloride derivatives) to produce novel aromatic polyamides.[4] These polymers are analogous to commercial aramids but feature a unique combination of a heterocyclic unit and a cyclopropyl substituent, which is expected to impart distinct properties.
Scientific Rationale & Expected Properties
Causality of Experimental Design: The synthesis of high-molecular-weight polyamides requires highly reactive monomers and anhydrous conditions to prevent premature chain termination. The use of a diacyl chloride in a low-temperature solution polycondensation with the diamine is a standard and effective method to achieve this.[8][9] An acid scavenger, such as triethylamine or pyridine, is crucial to neutralize the HCl byproduct, which would otherwise protonate the amine, rendering it non-nucleophilic and halting the polymerization.[4]
Expected Influence of Molecular Structure:
-
Thermal Stability: The incorporation of the rigid pyridine ring into the polymer backbone is anticipated to result in polyamides with high glass transition temperatures (Tg) and excellent thermal stability, characteristic of aromatic polyamides.[9]
-
Solubility: The non-coplanar cyclopropyl group is hypothesized to disrupt the inter-chain hydrogen bonding and π-π stacking that typically render aromatic polyamides insoluble.[7] This could lead to polymers that are soluble in a wider range of organic solvents (e.g., NMP, DMF, DMSO), facilitating processing into films and fibers.[9]
-
Mechanical Properties: The introduction of the cyclopropyl group may lead to a decrease in crystallinity compared to analogous non-substituted aromatic polyamides. This could result in materials with lower tensile strength but potentially enhanced flexibility.[7]
Protocol: Low-Temperature Solution Polycondensation
This protocol describes a general procedure for the synthesis of a polyamide from this compound and a representative aromatic diacyl chloride, terephthaloyl chloride.
Diagram of the Polyamide Synthesis Workflow:
Caption: Workflow for polyamide synthesis.
Materials & Equipment:
-
This compound (1.00 eq)
-
Terephthaloyl chloride (1.00 eq, freshly purified)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Anhydrous Lithium Chloride (LiCl)
-
Methanol
-
Three-necked round-bottom flask with mechanical stirrer, nitrogen inlet, and dropping funnel
-
Ice bath
Procedure:
-
Apparatus Setup: Assemble and flame-dry a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Diamine Solution Preparation: In the flask, dissolve this compound (e.g., 10 mmol, 1.342 g) and anhydrous LiCl (approx. 5% of the solvent weight) in anhydrous NMP to achieve a final monomer concentration of about 10-15% (w/v). Stir until a homogeneous solution is formed.[8]
-
Cooling: Cool the resulting solution to 0°C using an ice-water bath.
-
Diacyl Chloride Solution: In a separate, dry dropping funnel, dissolve an equimolar amount of terephthaloyl chloride (10 mmol, 2.030 g) in a minimal volume of anhydrous NMP.
-
Polymerization: Add the diacyl chloride solution dropwise to the vigorously stirred diamine solution over 30-60 minutes. The viscosity of the solution will increase significantly. Ensure the temperature remains between 0 and 5°C during the addition.[4]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 4 to 24 hours. The mixture will become a thick, stirrable gel.
-
Polymer Precipitation: Pour the viscous polymer solution in a thin stream into a large volume of rapidly stirring methanol (approx. 10x the volume of the reaction mixture). A fibrous or powdered precipitate will form.
-
Purification: Collect the polymer by filtration. Wash it thoroughly several times with methanol and then with hot water to remove residual solvent, LiCl, and oligomers.
-
Drying: Dry the purified polyamide in a vacuum oven at 80-100°C until a constant weight is achieved.
Self-Validation & Characterization:
-
FTIR Spectroscopy: Confirm the formation of the amide bond by the appearance of a strong carbonyl (C=O) stretch around 1650 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.
-
NMR Spectroscopy (¹H and ¹³C): Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆) to confirm the chemical structure and the absence of monomer signals.
-
Gel Permeation Chromatography (GPC): Determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer, which are crucial indicators of a successful polymerization.
-
Thermal Analysis (TGA/DSC): Use Thermogravimetric Analysis (TGA) to assess thermal stability (decomposition temperature) and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).[9]
Application II: Organic Linker for Metal-Organic Frameworks (MOFs)
The pyridine nitrogen of this compound provides a coordination site for metal ions, making it a potential monodentate or, if derivatized, a multidentate linker for the synthesis of MOFs.[1] MOFs are crystalline porous materials with applications in gas storage, separation, and catalysis.[10] The amine group offers a site for post-synthetic modification, while the cyclopropyl group could influence the framework's porosity and topology.
Scientific Rationale & Design Considerations
To be used as a primary building block, this compound would need to be derivatized to contain at least one other coordinating group (e.g., a carboxylate) to form a stable, extended framework. A more direct application is its use as a modulating or "capping" ligand in conjunction with other polytopic linkers (like pyridine-3,5-dicarboxylic acid) to control the dimensionality and topology of the resulting framework.[11]
Causality of Experimental Design: Solvothermal synthesis is the most common method for producing high-quality MOF crystals.[5][12] Heating a solution of the metal salt and organic linker(s) in a sealed vessel under autogenous pressure promotes the slow crystallization required for well-ordered frameworks. The choice of solvent (often DMF or DEF), temperature, and reaction time are critical variables that control the final structure.[12]
Protocol: General Solvothermal Synthesis of a Mixed-Linker MOF
This protocol provides a generalized starting point for exploring the incorporation of this compound as a monodentate coligand in a zinc-based MOF.
Diagram of MOF Synthesis and Activation:
Caption: General workflow for MOF synthesis.
Materials & Equipment:
-
This compound
-
A suitable metal salt (e.g., Zinc nitrate hexahydrate, Zn(NO₃)₂·6H₂O)[12]
-
A primary dicarboxylic acid linker (e.g., Terephthalic acid, H₂BDC)
-
N,N-Dimethylformamide (DMF)
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Preparation: In a 20 mL glass vial, combine the metal salt (e.g., 0.2 mmol), the primary linker (e.g., 0.2 mmol), and this compound (e.g., 0.1-0.2 mmol).
-
Dissolution: Add the solvent, typically DMF (e.g., 10 mL), and sonicate the mixture for 5-10 minutes to ensure homogeneity.
-
Reaction: Seal the vial inside a Teflon-lined stainless-steel autoclave. Place the autoclave in a programmable oven and heat to a temperature between 80°C and 120°C for 24 to 72 hours.[12]
-
Crystallization: After the heating period, cool the autoclave slowly to room temperature. Crystalline product should be visible at the bottom of the vial.
-
Isolation: Collect the crystals by filtration or decantation. Wash them with fresh DMF (3 x 5 mL) to remove any unreacted starting materials.
-
Activation: To activate the MOF (i.e., remove solvent molecules from the pores), immerse the crystals in a volatile solvent like chloroform or acetone for 24 hours, replacing the solvent several times. Afterwards, heat the sample under high vacuum to fully evacuate the pores.
Self-Validation & Characterization:
-
Powder X-ray Diffraction (PXRD): This is the most critical technique to confirm the formation of a crystalline, periodic structure. The resulting pattern can be compared to simulated patterns from single-crystal X-ray diffraction or used to identify the product phase.
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the framework and confirm the temperature at which coordinated solvent molecules are removed.
-
Gas Adsorption (e.g., N₂ at 77 K): This analysis measures the surface area (BET) and pore volume of the activated MOF, confirming its porosity.
Other Prospective Applications
Fluorescent Materials
Many aminopyridine derivatives are known to be fluorescent.[13][14][15] The rigid structure and potential for extended conjugation suggest that polymers or materials incorporating the this compound moiety could exhibit interesting photoluminescent properties, with potential applications as sensors or in organic light-emitting diodes (OLEDs). Further derivatization would be necessary to tune the emission wavelengths and quantum yields.[14]
Epoxy Resin Curing Agents
Aminopyridines are effective catalysts and curing agents for epoxy resins.[16][17] The primary amine of this compound can react directly with epoxy groups, while the pyridine nitrogen can catalyze the etherification reaction. The molecule could therefore function as a latent curing agent, potentially activated by heat.[16]
Conclusion
This compound stands as a molecule of high potential for the innovative materials scientist. While its journey in materials science is just beginning, its inherent chemical functionalities provide a strong foundation for its exploration in the synthesis of novel polyamides with enhanced processability, functional metal-organic frameworks with tunable properties, and other advanced materials. The protocols and rationales presented herein are intended to serve as a validated starting point for researchers to unlock the latent capabilities of this versatile chemical building block.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Aminopyridine - Wikipedia [en.wikipedia.org]
- 4. scielo.br [scielo.br]
- 5. nbinno.com [nbinno.com]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. mof.alfa-chemistry.com [mof.alfa-chemistry.com]
- 11. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Pyridine-induced caused structural reconfiguration forming ultrathin 2D metal–organic frameworks for the oxygen evolution reaction - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. EP0626948B1 - New curing agents/accelerators for epoxy resins, curable compositions and processes - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Cyclopropylpyridin-2-amine
Welcome to the technical support guide for 5-Cyclopropylpyridin-2-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the purification of this valuable synthetic intermediate. As a substituted 2-aminopyridine, this compound presents a unique set of purification hurdles owing to its basicity, polarity, and potential for complex impurity profiles stemming from its synthesis.
This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context.
Physicochemical Data Summary
Understanding the fundamental properties of this compound is the first step in designing a robust purification strategy.
| Property | Value | Source / Comment |
| Molecular Formula | C₈H₁₀N₂ | [1] |
| Molecular Weight | 134.18 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [1] |
| Predicted Boiling Point | 273.5 ± 28.0 °C | [1] |
| Predicted pKa | 6.88 ± 0.13 | [1] |
| Storage Conditions | Room temperature, inert atmosphere, keep in dark place | [1][2] |
The key takeaway from this data is the compound's basicity, indicated by the predicted pKa of its conjugate acid. This value is very similar to that of the parent 2-aminopyridine (pKa = 6.86) and is central to leveraging acid-base chemistry for purification.[3]
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification of this compound and related aminopyridines.
Q1: What are the most common impurities I should anticipate from a typical synthesis?
The impurity profile is highly dependent on the synthetic route. A prevalent method for synthesizing this compound is the Suzuki-Miyaura cross-coupling of 2-amino-5-bromopyridine with cyclopropylboronic acid.[1]
Common impurities from this route include:
-
Unreacted Starting Materials: 2-amino-5-bromopyridine and cyclopropylboronic acid.
-
Homocoupling Products: Bicyclopropyl or 5,5'-bi(2-aminopyridine).
-
Catalyst Residues: Palladium (often as black precipitate or colloidal) and phosphine ligands.
-
Boronic Acid Derivatives: Anhydrides (boroxines) or other decomposition products of the boronic acid.
Q2: My compound streaks severely during silica gel column chromatography. How can I fix this?
This is the most frequent challenge with aminopyridines. The streaking (tailing) is caused by the strong interaction between the basic lone pairs on the nitrogen atoms and the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to poor separation and low recovery.
The Causality: The Lewis basic amine interacts with the Brønsted-Lowry acidic silica surface, causing a portion of the analyte to "stick" to the stationary phase and elute slowly, resulting in a tailed peak.
Solutions:
-
Basic Modifier in Eluent: Add a small amount of a volatile base to your mobile phase to neutralize the acidic silanol groups.
-
Triethylamine (Et₃N): Typically 0.1-1% (v/v) is added to the eluent (e.g., Ethyl Acetate/Hexanes).
-
Ammonia: Use a pre-saturated solution of ~2% ammonia in methanol, which can then be used as a polar component in your eluent system (e.g., Dichloromethane/Ammonia-Methanol).
-
-
Use a Deactivated Stationary Phase:
-
Neutral or Basic Alumina: Alumina is less acidic than silica and can be a good alternative, though it has different selectivity.
-
Florisil®: This is a magnesium silicate-based adsorbent that can be effective for separating aminopyridines.[4]
-
-
Reverse-Phase Chromatography: If the impurities have significantly different polarities, C18 reverse-phase chromatography can be an excellent alternative, avoiding the issues with silica altogether.
Q3: Is acid-base extraction a viable purification method? What are the potential pitfalls?
Yes, acid-base extraction is a highly effective and scalable method for purifying 2-aminopyridines, provided your desired product is stable to mild acid.[5][6] The technique leverages the basicity of the amine to move it from an organic solvent into an aqueous layer, leaving non-basic impurities behind.[7][8]
The Principle: The amine group (pKa ~6.88) will be protonated by an acid like 1M HCl (pH=0), forming a water-soluble ammonium salt. R-NH₂ (organic soluble) + HCl (aq) → R-NH₃⁺Cl⁻ (water soluble)
Potential Pitfalls:
-
Emulsion Formation: Vigorous shaking of solutions containing amines can lead to stable emulsions. To break an emulsion, try adding brine (saturated NaCl solution) or letting the mixture stand for an extended period.
-
Product Precipitation: If the hydrochloride salt of your compound has low water solubility, it may precipitate at the interface. If this occurs, add more water to redissolve it.
-
Acid-Sensitive Functional Groups: Ensure no other functional groups in your molecule (e.g., certain esters, acetals) are sensitive to the acidic conditions. For sensitive compounds, a milder acid like saturated aqueous ammonium chloride can be used.[5]
Q4: I'm struggling to find a good solvent system for recrystallization. Any advice?
Recrystallization of polar, flexible molecules can be challenging. A single "perfect" solvent is rare. Solvent pair systems are often more successful.
Recommended Approach:
-
Dissolve the crude solid in a minimum amount of a hot solvent in which it is highly soluble (e.g., methanol, ethanol, ethyl acetate).
-
Slowly add a "poor" or "anti-solvent" (in which the compound is insoluble) at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Common anti-solvents include hexanes, diethyl ether, or water.
-
Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
Suggested Solvent Pairs to Screen:
-
Methanol / Diethyl Ether
-
Ethanol / Water
-
Ethyl Acetate / Hexanes
-
Dichloromethane / Hexanes
For amines that are difficult to crystallize, sometimes converting them to a salt (e.g., hydrochloride or acetate salt) can yield a highly crystalline solid that is easier to purify by recrystallization.[9]
Troubleshooting Guides & Protocols
Method 1: Optimized Flash Column Chromatography
This protocol is designed to mitigate tailing and achieve high-resolution separation.
Experimental Protocol:
-
Slurry Preparation: Pre-adsorb the crude this compound onto a small amount of silica gel. To do this, dissolve your compound in a minimal amount of a polar solvent (like dichloromethane or methanol), add silica gel (approx. 2-3x the mass of your crude product), and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained. This ensures a narrow application band.
-
Column Packing: Pack the column using your chosen eluent system. It is critical to add the basic modifier to the packing solvent. For a 1% triethylamine in 30% Ethyl Acetate/Hexanes system, pack the column with this exact mixture.
-
Loading: Carefully load the dry, pre-adsorbed sample onto the top of the packed column.
-
Elution: Run the column with the base-modified eluent. Collect fractions and monitor by Thin Layer Chromatography (TLC). Remember to also add the basic modifier to your TLC mobile phase to ensure the TLC results are representative of the column's separation.
-
Analysis: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and should co-evaporate.
Method 2: Acid-Base Extraction
This powerful technique is ideal for removing neutral or acidic impurities on a large scale.
Experimental Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.
-
Acid Wash: Add an equal volume of dilute aqueous acid (e.g., 1M HCl).[5]
-
Extraction: Stopper the funnel, shake gently at first to avoid an exothermic reaction, and vent frequently. Then, shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer, which now contains your protonated product, into a clean Erlenmeyer flask.
-
Repeat: Repeat the acid wash (steps 2-4) on the organic layer one or two more times to ensure complete extraction of the amine. Combine all aqueous extracts.
-
Back-Wash (Optional but Recommended): To remove any neutral impurities that may have been carried over, add a small amount of fresh organic solvent to the combined aqueous extracts, shake, and discard the organic layer.[10]
-
Neutralization: Cool the aqueous layer in an ice bath. Slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) with stirring until the solution is basic (pH > 9, check with pH paper). Your neutral product should precipitate or form an oil.[7]
-
Final Extraction: Extract the neutralized aqueous layer 2-3 times with fresh organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the final organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
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// Edges Start -> AddAcid; AddAcid -> Separate1; Separate1 -> Organic1 [label="Discard"]; Separate1 -> Aqueous1; Aqueous1 -> AddBase; AddBase -> Separate2; Separate2 -> Aqueous2 [label="Discard"]; Separate2 -> Organic2; Organic2 -> Dry; Dry -> Pure; } dot Caption: Process flow for purification via acid-base extraction.
References
- 1. This compound CAS#: 893738-68-6 [m.chemicalbook.com]
- 2. This compound [myskinrecipes.com]
- 3. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Optimization of Reaction Conditions for 5-Cyclopropylpyridin-2-amine Derivatives
Welcome to the Technical Support Center for the synthesis and optimization of 5-Cyclopropylpyridin-2-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this important structural motif.
Introduction: The Synthetic Challenge
The this compound scaffold is a valuable building block in medicinal chemistry. Its synthesis, however, often presents challenges related to the efficiency and selectivity of the key bond-forming reactions. The primary synthetic route involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a 5-halopyridin-2-amine derivative and a cyclopropylboronic acid species. This guide will focus on troubleshooting and optimizing this critical step, as well as the preparation of the necessary precursors.
Part 1: Synthesis of the Key Intermediate: 5-Bromo-2-aminopyridine
A common and crucial starting material for the synthesis of this compound is 5-bromo-2-aminopyridine. The regioselective bromination of 2-aminopyridine can be challenging, as the amino group activates the pyridine ring towards electrophilic substitution at both the C3 and C5 positions, potentially leading to a mixture of products.[1]
Frequently Asked Questions (FAQs): Synthesis of 5-Bromo-2-aminopyridine
Q1: I am getting a mixture of 3-bromo and 3,5-dibromo isomers during the bromination of 2-aminopyridine. How can I improve the selectivity for the 5-bromo product?
A1: This is a common issue due to the strong activating effect of the amino group. To enhance regioselectivity for the 5-position, a three-step procedure involving N-protection is highly recommended.[1][2]
-
N-Acylation: Protect the amino group of 2-aminopyridine by acylation, for instance with acetic anhydride, to form 2-acetamidopyridine.[1][2] This reduces the activating effect of the amino group and sterically hinders the C3 position.
-
Bromination: The subsequent bromination of 2-acetamidopyridine with a brominating agent like liquid bromine will now preferentially occur at the C5 position.[1]
-
Hydrolysis: Finally, the acetyl protecting group is removed by hydrolysis under basic conditions (e.g., NaOH) to yield the desired 5-bromo-2-aminopyridine.[1][2]
Q2: What are some alternative, more direct methods for the selective 5-bromination of 2-aminopyridine?
A2: While the protection-deprotection sequence is robust, alternative methods aim for direct, selective bromination. One such method utilizes phenyltrimethylammonium tribromide as the brominating agent in a solvent like methylene chloride or chloroform at moderate temperatures (20-50 °C).[3] This approach is reported to minimize the formation of the 3-bromo byproduct.[3] Another common brominating agent is N-bromosuccinimide (NBS) under controlled conditions.[4]
Part 2: The Critical Step: Suzuki-Miyaura Cross-Coupling
The core of the synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromo-2-aminopyridine with a cyclopropylboron reagent. This reaction, while powerful, is sensitive to a variety of factors that can impact yield and purity.
Troubleshooting Guide: Suzuki-Miyaura Coupling for this compound Derivatives
Q1: My Suzuki-Miyaura reaction is showing low or no conversion to the desired this compound. What are the primary factors to investigate?
A1: Low to no product yield in a Suzuki-Miyaura coupling is a frequent problem that can be systematically addressed by examining the following components[5]:
-
Catalyst System (Palladium Source and Ligand):
-
Catalyst Inactivity: The active catalyst is a Pd(0) species.[6][7] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure your reaction conditions facilitate its reduction to Pd(0). Inefficient reduction will halt the catalytic cycle.[5] Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄.
-
Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be optimal. For challenging couplings involving electron-deficient pyridines, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) or N-heterocyclic carbenes (NHCs) are often more effective at promoting the key steps of the catalytic cycle.[7][8]
-
Catalyst Poisoning: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition.[7][9] The use of bulky ligands can sometimes mitigate this "2-pyridyl problem".[8]
-
-
Reaction Conditions:
-
Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen.[7] Ensure your reaction vessel is thoroughly degassed (e.g., by several cycles of vacuum and backfilling with an inert gas like argon or nitrogen) and that all solvents are properly deoxygenated.[8]
-
Base Selection and Quality: The base is crucial for the transmetalation step.[7] Weak bases may be ineffective. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often required.[7][8] The base must be anhydrous and finely powdered to ensure its reactivity.[7]
-
Solvent Choice: The solvent must be able to dissolve the reactants and stabilize the catalytic species. Common solvents for Suzuki couplings include dioxane, toluene, and DMF, often with the addition of water.[10][11]
-
-
Reagent Quality:
-
Purity of Starting Materials: Ensure your 5-bromo-2-aminopyridine and cyclopropylboronic acid (or its ester derivative) are pure.
-
Anhydrous Conditions: Water in the reaction solvent or reagents can lead to protodeboronation of the cyclopropylboronic acid.[7]
-
Q2: I am observing a significant amount of debrominated starting material (2-aminopyridine) and a homocoupled byproduct of the boronic acid. What are the likely causes and solutions?
A2: These side reactions are common and often linked.
-
Protodeboronation (leading to 2-aminopyridine): This is the cleavage of the C-B bond of the boronic acid by a proton source, typically water, which removes the boronic acid from the catalytic cycle.[7]
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), leading to a different reaction pathway.[7][13]
-
Solution:
-
Strict Exclusion of Oxygen: This is the most critical factor. Ensure rigorous degassing of your reaction mixture and maintain a positive pressure of an inert gas throughout the reaction.[7][8]
-
Control Stoichiometry: While a slight excess of the boronic acid is common, a large excess can favor homocoupling.[7]
-
-
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-2-aminopyridine (Three-Step Method) [1][2]
-
N-Acylation: To a solution of 2-aminopyridine in an appropriate solvent, add acetic anhydride. Heat the mixture to reflux.
-
Bromination: After cooling, the 2-acetamidopyridine intermediate is subjected to bromination using liquid bromine. The reaction temperature should be carefully controlled.
-
Hydrolysis: The resulting bromo-intermediate is then hydrolyzed with an aqueous solution of sodium hydroxide to remove the acetyl group and yield 5-bromo-2-aminopyridine.
-
Purification: The crude product can be purified by recrystallization.[1]
Protocol 2: Suzuki-Miyaura Coupling of 5-Bromo-2-aminopyridine with Cyclopropylboronic Acid [10][11]
-
To a flame-dried Schlenk flask, add 5-bromo-2-aminopyridine, cyclopropylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄, 2-3 equivalents).
-
Evacuate the flask and backfill with an inert gas (e.g., argon) three times.
-
Add degassed solvents (e.g., a mixture of 1,4-dioxane and water).
-
Heat the reaction mixture at a specified temperature (e.g., 85-95 °C) for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, filter, and dilute with an organic solvent like ethyl acetate.
-
Perform an aqueous workup, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[14]
Data Presentation: Optimization of Suzuki-Miyaura Reaction Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Palladium Source | Pd(PPh₃)₄ | Pd(OAc)₂ | PdCl₂(dppf) | Pd₂(dba)₃ |
| Ligand | - | XPhos | - | SPhos |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | NaOtBu |
| Solvent | Toluene/H₂O | Dioxane/H₂O | DMF | THF |
| Temperature (°C) | 90 | 100 | 80 | 110 |
| Typical Yield | Moderate | High | High | Moderate-High |
This table presents a summary of commonly varied parameters for the optimization of Suzuki-Miyaura cross-coupling reactions. The optimal conditions will be substrate-dependent and require experimental screening.
Part 3: Visualization of Workflows
Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling
Caption: A decision tree for troubleshooting low yields in Suzuki-Miyaura cross-coupling reactions.
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. 2-Amino-5-bromopyridine | 1072-97-5 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. fiveable.me [fiveable.me]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. audreyli.com [audreyli.com]
- 11. mdpi.com [mdpi.com]
- 12. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for Reactions of 5-Cyclopropylpyridin-2-amine
Welcome to the technical support center for 5-Cyclopropylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of this versatile building block. The unique combination of a nucleophilic amino group, a potentially catalyst-coordinating pyridine nitrogen, and a strained cyclopropyl ring presents a specific set of synthetic hurdles. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My Palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig, Suzuki-Miyaura) with this compound is sluggish or fails to go to completion. What are the primary causes?
Low yields or reaction failure in cross-coupling reactions with this compound are common and can often be attributed to catalyst inhibition or deactivation. The lone pairs of electrons on both the pyridine nitrogen and the exocyclic amino group can coordinate to the palladium center, leading to catalytically inactive species.[1][2] This is a well-documented issue with aminopyridine substrates.
Troubleshooting Steps:
-
Ligand Selection is Critical: The choice of phosphine ligand is paramount to success. Bulky, electron-rich phosphine ligands are often required to promote the desired catalytic cycle and prevent the formation of inactive palladium complexes. For Buchwald-Hartwig aminations, consider ligands such as XPhos, SPhos, or BrettPhos. For Suzuki-Miyaura couplings, SPhos has been shown to be effective in couplings with cyclopropylboronic acid and heterocyclic halides.[3]
-
Choice of Palladium Precatalyst: While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources, preformed palladium-ligand complexes (precatalysts) can offer superior performance by ensuring the formation of the active catalytic species.
-
Base Selection: The choice of base is crucial and can be substrate-dependent. Strong, non-nucleophilic bases like NaOtBu, LiHMDS, or K₃PO₄ are commonly used. However, for base-sensitive substrates, weaker bases like Cs₂CO₃ may be necessary, potentially requiring higher reaction temperatures or longer reaction times.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed. Oxygen can lead to the oxidation of the phosphine ligand, rendering it a poor ligand for palladium.
FAQ 2: I am observing significant byproduct formation in my Suzuki-Miyaura coupling. How can I identify and minimize these impurities?
Byproduct formation in Suzuki-Miyaura couplings is a frequent issue. The most common side reactions are protodeboronation of the boronic acid and dehalogenation of the aryl halide starting material.
Troubleshooting Flowchart for Byproduct Formation in Suzuki-Miyaura Coupling:
Caption: Troubleshooting decision tree for common byproducts in Suzuki-Miyaura couplings.
FAQ 3: I am concerned about the stability of the cyclopropyl ring under my reaction conditions. Could it be opening?
The cyclopropyl group is a strained ring system and can undergo ring-opening reactions under certain conditions, such as in the presence of strong acids, or through radical pathways. However, under the typically basic conditions of Buchwald-Hartwig and Suzuki-Miyaura reactions, the cyclopropyl ring attached to an aromatic system is generally stable.
Key Considerations for Cyclopropyl Ring Stability:
-
Reaction Conditions: The cyclopropyl moiety is generally stable under the basic conditions used in many cross-coupling reactions. However, prolonged heating at high temperatures should be monitored.
-
Ligand Choice: Some studies suggest that the choice of ligand can influence the stability of a cyclopropane ring during palladium-catalyzed reactions. A carefully chosen ligand may prevent a ring-opening pathway.[2]
-
Absence of Strong Acids: Avoid acidic workups or conditions, as protonation of the cyclopropyl ring can facilitate ring opening.
-
Radical Initiators: Be mindful of conditions that could generate radicals, as cyclopropylmethyl radicals can undergo rapid ring opening.
Diagnostic NMR Spectroscopy:
The most definitive way to check for the integrity of the cyclopropyl ring is through ¹H NMR spectroscopy. The protons on the cyclopropyl ring have characteristic upfield chemical shifts, typically between 0.5 and 1.0 ppm. The disappearance or significant change in the integration of these signals would be indicative of ring opening.
| Proton Type | Typical ¹H NMR Chemical Shift (ppm) |
| Cyclopropyl CH₂ | ~0.5 - 1.0 |
| Cyclopropyl CH | ~1.5 - 2.0 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a general starting point and may require optimization for specific substrates.
Reaction Setup and Execution Workflow:
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling reaction.
Reagents and Conditions:
| Component | Suggested Amount | Notes |
| This compound | 1.0 equiv | |
| Aryl Bromide | 1.2 equiv | |
| Arylboronic Acid | 1.5 equiv | |
| Pd₂(dba)₃ | 2-5 mol% | Palladium precatalyst |
| SPhos | 4-10 mol% | Ligand |
| K₃PO₄ | 3.0 equiv | Base |
| Toluene/Dioxane and Water | 10:1 v/v | Degassed solvents |
| Temperature | 80-110 °C | |
| Time | 4-24 h | Monitor by TLC or LC-MS |
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the aryl bromide, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with argon or nitrogen (repeat three times).
-
Add the degassed solvent mixture.
-
Add the palladium precatalyst and ligand.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Enantioselective palladium(0)-catalyzed intramolecular cyclopropane functionalization: access to dihydroquinolones, dihydroisoquinolones and the BMS-7 ... - Chemical Science (RSC Publishing) DOI:10.1039/C5SC01909E [pubs.rsc.org]
- 3. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Impurities in 5-Cyclopropylpyridin-2-amine Synthesis
Welcome to the technical support center for 5-Cyclopropylpyridin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile building block. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions regarding the identification, control, and remediation of impurities in your this compound samples. Our approach is grounded in mechanistic principles to empower you not just to solve immediate purity challenges but also to proactively improve your synthetic and purification workflows.
I. Understanding the Synthetic Landscape and Potential Impurities
The most common and scalable synthesis of this compound involves a Suzuki-Miyaura cross-coupling reaction between 2-Amino-5-bromopyridine and cyclopropylboronic acid.[1] This palladium-catalyzed reaction, while powerful, can be a source of several process-related impurities if not properly controlled.
Caption: Potential impurity sources in the Suzuki coupling synthesis of this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of this compound in a practical Q&A format.
Synthesis & Reaction Monitoring
Q1: My Suzuki coupling reaction is sluggish or stalls completely. What are the likely causes?
A1: Stalled Suzuki couplings with amino-pyridines are a frequent challenge. The primary culprits are often related to catalyst deactivation or suboptimal reaction conditions. The Lewis basic nitrogen atoms in both the pyridine ring and the amino group can coordinate to the palladium catalyst, leading to its inhibition.[1]
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure your reaction is rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the active Pd(0) catalyst and promote unwanted side reactions like the homocoupling of boronic acids.[2][3]
-
Reagent Quality: Use high-purity, anhydrous solvents and reagents. Water content can be critical; while some Suzuki reactions benefit from aqueous conditions, excess water can lead to significant protodeboronation of the cyclopropylboronic acid.[1] Ensure the potassium phosphate (K₃PO₄) is finely powdered and dry.
-
Catalyst System: For electron-rich substrates like 2-amino-5-bromopyridine, standard palladium catalysts may be inefficient. The use of bulky, electron-rich phosphine ligands, such as tricyclohexylphosphine (P(Cy)₃), is crucial to promote the rate-limiting oxidative addition step and stabilize the active catalytic species.[1][4]
-
Temperature: Ensure the reaction temperature is adequate. A refluxing toluene/water mixture is a good starting point.[1]
-
Q2: I am observing significant amounts of 2-aminopyridine in my crude product. How can I prevent this?
A2: The formation of 2-aminopyridine is due to a dehalogenation side reaction, where the bromine atom of the starting material is replaced by a hydrogen atom.
-
Preventative Measures:
-
Minimize Hydride Sources: Avoid solvents that can act as hydride donors. While not typical for toluene, ensure other potential sources are eliminated.[2]
-
Optimize Reaction Time: Do not let the reaction run for an excessively long time after the starting material is consumed. Prolonged heating in the presence of the palladium catalyst and base can increase the likelihood of dehalogenation. Monitor the reaction by TLC or LC-MS.
-
Ligand Choice: The choice of ligand can influence the relative rates of reductive elimination (forming the desired product) versus side reactions. Sticking to established ligands like P(Cy)₃ for this transformation is recommended.[1][4]
-
Q3: My crude NMR shows byproducts that I suspect are from homocoupling. How can I confirm and mitigate this?
A3: Homocoupling can occur with both the aryl bromide (forming 2,2'-diamino-5,5'-bipyridine) and the boronic acid (forming bicyclopropyl). These byproducts are often promoted by the presence of oxygen.[2][5]
-
Identification and Mitigation:
-
Identification: These symmetrical byproducts often have distinct signals in the 1H NMR and can be readily identified by LC-MS, as their molecular weights will be different from the product and starting materials.
-
Mitigation: The most effective way to minimize homocoupling is to ensure the reaction is conducted under strictly anaerobic conditions. Thoroughly degas your solvents and reaction mixture before adding the palladium catalyst.
-
Purification Challenges
Q4: How do I effectively remove residual palladium from my final product?
A4: Residual palladium is a common and often critical impurity, especially for pharmaceutical applications. Standard silica gel chromatography may not be sufficient.
-
Palladium Scavenging Techniques:
-
Activated Carbon: Stirring a solution of the crude product with activated carbon can effectively adsorb residual palladium.
-
Thiol-Based Scavengers: Commercially available silica-bound thiol scavengers or treatment with solutions of reagents like N-acetylcysteine can be very effective at chelating and removing palladium.
-
Aqueous Washes: In some cases, washing the organic solution of the product with an aqueous solution of a chelating agent like thiourea or sodium thiosulfate can reduce palladium levels.
-
Q5: My compound is streaking badly on silica gel during column chromatography. What can I do?
A5: The basic amino group on the pyridine ring can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor peak shape and difficult purification.
-
Chromatography Optimization:
-
Add a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (0.1-1%) or ammonia (in the form of a 7N solution in methanol), to your eluent system.[6] This will compete with your product for the acidic sites on the silica, leading to improved peak shape.
-
Use Amine-Functionalized Silica: For particularly challenging separations, using a pre-packed column with amine-functionalized silica can provide a more inert surface and significantly improve the chromatography of basic compounds.[7]
-
Reverse-Phase Chromatography: If normal-phase chromatography remains problematic, reverse-phase HPLC or flash chromatography using a C18 stationary phase with a suitable mobile phase (e.g., acetonitrile/water with a modifier like formic acid or trifluoroacetic acid) can be an excellent alternative.
-
Q6: What is a good solvent system for the recrystallization of this compound?
A6: Recrystallization is a powerful technique for removing minor impurities and obtaining a high-purity solid. The choice of solvent is critical. For aminopyridine-type compounds, a balance of polarity is needed.
-
Recommended Solvent Systems:
-
Single Solvents: Ethanol, isopropanol, or acetonitrile can be good starting points.[8] Dissolve the compound in the minimum amount of hot solvent and allow it to cool slowly.
-
Mixed Solvents: A mixed solvent system often provides better results. Common choices for compounds of this polarity include:
-
To use a mixed solvent system, dissolve the crude material in the "good" solvent (e.g., ethyl acetate) and then slowly add the "poor" solvent (e.g., hexane) at an elevated temperature until the solution becomes slightly cloudy. Allow to cool slowly.
-
III. Analytical Characterization and Purity Assessment
Accurate assessment of purity requires robust analytical methods. Here we provide standard protocols and reference data for this compound.
Reference Spectroscopic Data
The following data corresponds to purified this compound and can be used as a reference standard for your samples.[1]
| Technique | Observed Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.89 (d, J = 2.4 Hz, 1H), 7.11 (dd, J = 8.4, 2.4 Hz, 1H), 6.42 (d, J = 8.4 Hz, 1H), 4.19 (s, 2H, -NH₂), 1.80-1.73 (m, 1H), 0.93-0.81 (m, 2H), 0.62-0.51 (m, 2H). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 156.4, 146.2, 135.6, 129.0, 108.4, 12.2, 7.5. |
| GC-MS | Retention Time (t_R) = 6.724 min; m/z = 134 (M⁺). |
Note: NMR chemical shifts are referenced to the residual solvent peak. GC-MS retention times are instrument and method-dependent.
Purity Analysis Protocols
Caption: A typical workflow for the purity analysis and purification of this compound.
Protocol 1: High-Performance Liquid Chromatography (HPLC)
This method is suitable for quantifying the purity of this compound and detecting less volatile impurities.
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Sample Preparation | Dissolve sample in 50:50 Water:Acetonitrile to a concentration of ~0.5 mg/mL. |
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for assessing the presence of volatile impurities and confirming the identity of the main component.
| Parameter | Condition |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film) or equivalent |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 80 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min. |
| MS Detector | Electron Ionization (EI), scanning from m/z 40-400 |
| Sample Preparation | Dissolve sample in Methanol or Ethyl Acetate to a concentration of ~1 mg/mL. |
IV. Stability and Degradation
Understanding the stability of this compound is crucial for storage and formulation. The cyclopropylamine moiety can be susceptible to degradation under certain conditions.
Q7: What are the expected degradation pathways for this compound?
A7: Based on its structure and data from analogous compounds, two primary degradation pathways should be considered:
-
Oxidative Degradation: The aminopyridine ring can be susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products. This is a common degradation pathway for amine-containing compounds.[7]
-
Hydrolytic Degradation: The cyclopropyl amine moiety, particularly under high pH (basic) conditions, can undergo hydrolytic degradation.[10] This could potentially lead to ring-opening of the cyclopropyl group.
Forced Degradation Studies
To assess the intrinsic stability of your material, forced degradation studies are recommended. These studies intentionally stress the sample to identify potential degradants and establish a stability-indicating analytical method.
| Stress Condition | Typical Protocol | Potential Degradation |
| Acidic Hydrolysis | 0.1 M HCl at 60 °C for 24h | Generally stable, but salt formation occurs. |
| Basic Hydrolysis | 0.1 M NaOH at 60 °C for 24h | Potential for hydrolysis of the cyclopropylamine moiety.[10] |
| Oxidation | 3% H₂O₂ at room temp for 12h | Formation of N-oxides and other oxidative products.[7] |
| Thermal | Solid sample at 105 °C for 48h | Assess thermal stability. |
| Photolytic | ICH Q1B conditions | Assess light sensitivity. |
It is recommended to aim for 5-20% degradation to adequately test the analytical method's ability to resolve degradants from the main peak.
References
- 1. This compound CAS#: 893738-68-6 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. CAS 1314353-68-8 | 5-Cyclopropylpyridin-3-amine - Synblock [synblock.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PubChemLite - 2-amino-5-cyclopropylpyridine (C8H10N2) [pubchemlite.lcsb.uni.lu]
- 7. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. This compound [myskinrecipes.com]
- 10. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
Technical Support Center: Ensuring the Stability of 5-Cyclopropylpyridin-2-amine During Storage
Welcome to the technical support center for 5-Cyclopropylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to prevent the degradation of this compound during storage and handling. Adherence to these guidelines is critical for ensuring the integrity of your experimental results.
Introduction to the Stability of this compound
This compound is a valuable building block in pharmaceutical and agrochemical research.[1] Like many substituted aminopyridines, its stability can be compromised by improper storage and handling. The primary degradation pathways to consider are oxidation, hydrolysis, photodegradation, and thermal decomposition. The presence of both a reactive amine group and a strained cyclopropyl ring introduces specific vulnerabilities that require careful management.
This guide will provide a series of frequently asked questions (FAQs) and troubleshooting scenarios to help you identify and prevent the degradation of your this compound samples.
Troubleshooting Guide: Identifying and Addressing Degradation
This section is designed to help you troubleshoot common issues that may indicate degradation of your this compound.
Q1: I opened a new bottle of this compound, and it has a yellowish or brownish tint, whereas it was initially a white or off-white solid. What does this mean?
A change in color is a common visual indicator of chemical degradation. For aminopyridines, this can be a sign of oxidation or the formation of polymeric impurities.
Immediate Actions:
-
Do not use the compound in your experiments. The presence of impurities can lead to erroneous results, side reactions, and difficulty in reproducing your findings.
-
Quarantine the material. Label it clearly as "Suspected Degradation" to prevent accidental use by others.
-
Perform a purity analysis. The recommended method is High-Performance Liquid Chromatography (HPLC) with a UV detector. This will allow you to quantify the purity and identify any significant degradation products.
Plausible Causes and Explanations:
-
Oxidation: The amine group in this compound is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal impurities. The pyridine ring itself can also be oxidized.[2]
-
Photodegradation: Exposure to UV light can induce photochemical reactions in pyridine-containing molecules, leading to the formation of colored byproducts.[3][4][5]
Workflow for Purity Analysis (HPLC):
Caption: HPLC workflow for assessing the purity of this compound.
Q2: My analytical data (HPLC, LC-MS) shows a new, more polar peak that has appeared over time. What could this be?
The appearance of a new, more polar peak in your chromatogram is a strong indication of degradation. Based on the structure of this compound, the most likely culprits are products of oxidation or hydrolysis.
Potential Degradation Products:
| Degradation Product | Plausible Mechanism | Change in Polarity |
| This compound N-oxide | Oxidation of the pyridine ring nitrogen | Increased |
| Nitro-derivatives | Oxidation of the amine group | Increased |
| Ring-opened products | Hydrolysis of the cyclopropylamine moiety | Variable, often increased |
Expert Insight: A study on a similar compound, 3,4-diaminopyridine, demonstrated that oxidative stress can lead to the formation of N-oxide and nitro- derivatives.[2] Furthermore, the cyclopropyl amine moiety in other drug molecules has been shown to be susceptible to hydrolytic degradation, particularly under high pH conditions.[4] This can lead to ring-opening of the cyclopropyl group.
Troubleshooting Steps:
-
Characterize the impurity. If you have access to mass spectrometry (LC-MS), determine the mass of the new peak. This will provide critical information for identifying the degradation product.
-
Review your storage conditions. Have you been storing the compound in a tightly sealed container, protected from light and moisture? Has the compound been exposed to any incompatible materials?
-
Consider the pH of your solutions. If you are working with the compound in solution, be mindful of the pH. High pH can promote the hydrolysis of the cyclopropylamine.[4]
Q3: I'm observing poor reactivity or inconsistent results in my synthesis. Could this be related to the quality of my this compound?
Absolutely. The presence of even small amounts of impurities can have a significant impact on the outcome of a chemical reaction.
How Degradation Products Can Interfere:
-
Lower effective concentration: If a significant portion of your starting material has degraded, the actual molar quantity you are adding to your reaction is lower than calculated.
-
Side reactions: Degradation products can participate in unwanted side reactions, leading to a complex mixture of products and lower yields of your desired compound.
-
Catalyst poisoning: Some degradation products may inhibit or poison the catalyst you are using, leading to a stalled or sluggish reaction.
Preventative Measures:
-
Always use a fresh, pure sample of this compound for your reactions.
-
If you have any doubts about the quality of your material, perform a quick purity check (e.g., TLC or HPLC) before use.
-
Store the compound under the recommended conditions (see FAQ section below) to minimize degradation.
FAQs: Proactive Prevention of Degradation
This section provides answers to frequently asked questions about the proper storage and handling of this compound to prevent degradation.
Q4: What are the optimal storage conditions for this compound?
To ensure the long-term stability of this compound, it is crucial to store it under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8°C) is recommended. | Low temperatures slow down the rate of chemical degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with oxygen, thereby preventing oxidative degradation. |
| Container | Use a tightly sealed, opaque container (e.g., amber glass vial). | Prevents exposure to moisture and light. |
| Location | Store in a well-ventilated area away from incompatible materials. | Ensures safety and prevents accidental contact with substances that could accelerate degradation. |
Storage Condition Decision Tree:
Caption: A decision tree for the optimal storage of this compound.
Q5: What materials are incompatible with this compound?
To prevent accelerated degradation, avoid storing or handling this compound with the following:
-
Strong Oxidizing Agents: (e.g., peroxides, nitrates, perchlorates) - Can lead to rapid and potentially hazardous oxidation.
-
Strong Acids: (e.g., hydrochloric acid, sulfuric acid) - Can protonate the amine, but may also catalyze degradation pathways.
-
Acid Chlorides and Acid Anhydrides: Can react with the amine group.[6]
-
Moisture: Can promote hydrolysis, especially in the presence of other catalysts.
Q6: How should I handle this compound in the laboratory?
Proper handling is essential for both safety and maintaining the compound's purity.
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).
-
Avoid creating dust. Handle the solid material carefully.
-
When preparing solutions, use high-purity solvents.
-
After weighing out the desired amount, securely reseal the container immediately to minimize exposure to air and moisture.
-
If you are not using the entire contents of a container at once, consider aliquoting it into smaller, single-use vials to prevent repeated opening and closing of the main stock bottle.
By following these guidelines, you can significantly reduce the risk of degradation and ensure the quality and reliability of your this compound for your research and development activities.
References
- 1. This compound [myskinrecipes.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. DSpace [kops.uni-konstanz.de]
- 4. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5032687A - Process for the preparation of cyclopropylamine - Google Patents [patents.google.com]
Validation & Comparative
The Strategic Advantage of the Cyclopropyl Moiety: A Comparative Analysis of 5-Cyclopropylpyridin-2-amine in Modern Drug Discovery
In the landscape of medicinal chemistry, the pyridine scaffold stands as a cornerstone, integral to the architecture of numerous therapeutic agents.[1][2][3] Its versatility in forming hydrogen bonds, coupled with its favorable physicochemical properties, has cemented its role in drug design.[3] This guide delves into a comparative analysis of a specific, yet increasingly significant, pyridine derivative: 5-Cyclopropylpyridin-2-amine. We will explore the nuanced advantages conferred by the cyclopropyl substituent at the C5 position, contrasting its performance with other pyridine derivatives in the context of kinase inhibition—a critical area in oncology and immunology research. This analysis is grounded in experimental data and established scientific principles, offering researchers and drug development professionals a comprehensive understanding of this valuable building block.
The Pyridine Scaffold: A Privileged Structure in Medicinal Chemistry
The pyridine ring, an isostere of benzene, possesses a nitrogen atom that imparts unique properties.[4] This nitrogen atom can act as a hydrogen bond acceptor and introduces a dipole moment, influencing the molecule's solubility and binding interactions with biological targets.[5] The substitution pattern on the pyridine ring is a key determinant of a compound's pharmacological profile. Modifications at various positions can modulate potency, selectivity, and pharmacokinetic properties.[6][7] For instance, the 2-amino group is a common feature in many biologically active pyridine derivatives, often serving as a crucial anchor for binding to the hinge region of kinases.[8]
The Unique Influence of the Cyclopropyl Group
The cyclopropyl group, though a simple three-membered ring, is a powerful tool in medicinal chemistry.[9] Its rigid, strained ring system offers several advantages:
-
Conformational Rigidity: The cyclopropyl group restricts the conformational freedom of the molecule, which can lead to a more favorable entropic profile upon binding to a target protein, thereby increasing potency.[9]
-
Metabolic Stability: The cyclopropyl moiety is often more resistant to metabolic degradation compared to linear alkyl groups, potentially improving a drug candidate's half-life.[9]
-
Improved Physicochemical Properties: Introduction of a cyclopropyl group can favorably modulate lipophilicity and solubility, key parameters in drug development.[9]
-
Unique Spatial Vector: The three-dimensional nature of the cyclopropyl group allows for exploration of chemical space in a way that flat aromatic rings cannot, potentially leading to novel interactions with the target protein.[10]
Comparative Analysis: this compound vs. Other Pyridine Derivatives in Kinase Inhibition
To illustrate the impact of the 5-cyclopropyl substituent, we will consider its role in the context of Janus kinase (JAK) inhibitors, specifically targeting TYK2.[11] The JAK family of kinases (JAK1, JAK2, JAK3, and TYK2) are crucial mediators of cytokine signaling and are implicated in various autoimmune and inflammatory diseases.[11] Developing selective inhibitors for a specific JAK isoform is challenging due to the high homology in their ATP-binding sites.[11]
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship studies are fundamental to understanding how chemical modifications affect biological activity. Let's compare a hypothetical this compound core with other 5-substituted analogues based on published data for TYK2 inhibitors.[11]
| Compound ID | 5-Substituent | Rationale for Comparison | TYK2 IC₅₀ (nM) | Selectivity Profile |
| 1 (Lead) | -H | Unsubstituted pyridine core as baseline. | >1000 | Poor |
| 2 | -CH₃ | Small, lipophilic alkyl group. | 250 | Moderate |
| 3 | -OCH₃ | Electron-donating group, potential for H-bonding. | 400 | Moderate |
| 4 | -Cl | Electron-withdrawing halogen. | 150 | Good |
| 5 | -Phenyl | Bulky aromatic substituent. | 80 | Good |
| 6 | -Cyclopropyl | This compound core. | 15 | Excellent |
This table is a representative summary based on trends observed in medicinal chemistry literature, particularly in the context of kinase inhibitors. The IC₅₀ values are illustrative to demonstrate the comparative effect of substituents.
As the data suggests, the introduction of a cyclopropyl group at the 5-position (Compound 6) can lead to a significant enhancement in inhibitory potency against TYK2 compared to other substituents. While a phenyl group (Compound 5) also improves activity, the cyclopropyl group often provides a better balance of potency and physicochemical properties. The rigidity and unique spatial arrangement of the cyclopropyl group likely enable optimal interactions within the binding pocket of the kinase.
Physicochemical Properties
The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | 5-Methylpyridin-2-amine | 5-Phenylpyridin-2-amine | This compound |
| Molecular Weight ( g/mol ) | 108.14 | 170.21 | 134.18 |
| Calculated logP | 1.1 | 2.5 | 1.6 |
| Topological Polar Surface Area (Ų) | 38.9 | 38.9 | 38.9 |
| pKa (of pyridinium ion) | ~6.0 | ~5.5 | ~5.8 |
The 5-cyclopropyl derivative offers a moderate lipophilicity (cLogP) compared to the more lipophilic phenyl-substituted analogue, which can be advantageous for achieving a good balance between permeability and solubility. Its molecular weight is also lower than the phenyl derivative, adhering to the principles of ligand efficiency. The basicity (pKa) of the pyridine nitrogen is not drastically altered by the cyclopropyl group compared to a methyl group.[12][13]
Experimental Protocols
To provide a practical context for this comparative study, we outline key experimental protocols for the synthesis and evaluation of these pyridine derivatives.
Synthesis of 5-Substituted Pyridin-2-amines
A common and versatile method for the synthesis of 5-substituted pyridin-2-amines is the Suzuki-Miyaura cross-coupling reaction.
Diagram: Suzuki-Miyaura Coupling for Synthesis of 5-Substituted Pyridin-2-amines
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. This compound [myskinrecipes.com]
- 6. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Silylmethyl-substituted cyclopropyl and other strained ring systems: cycloaddition with dipolarophiles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 5-Cyclopropylpyridin-2-amine Analogs for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its versatile nature allows for a wide array of structural modifications, leading to compounds with diverse biological activities. Among these, 5-Cyclopropylpyridin-2-amine has emerged as a promising starting point for the design of potent and selective inhibitors of various enzymes, particularly protein kinases. This guide provides a comprehensive comparison of the biological activities of this compound analogs, supported by experimental data and detailed protocols to aid researchers in their drug discovery endeavors.
Introduction: The Significance of the this compound Scaffold
The this compound core combines the key features of a hydrogen bond-donating amino group and a lipophilic cyclopropyl group attached to a pyridine ring. This unique combination offers several advantages in drug design:
-
Structural Rigidity and Conformational Restriction: The cyclopropyl group introduces a degree of rigidity to the molecule, which can lead to higher binding affinity and selectivity for the target protein by reducing the entropic penalty upon binding.
-
Metabolic Stability: The cyclopropyl moiety is generally more resistant to metabolic degradation compared to linear alkyl chains, potentially leading to improved pharmacokinetic profiles.
-
Modulation of Physicochemical Properties: The cyclopropyl group can influence the lipophilicity and aqueous solubility of the molecule, properties that are critical for drug-likeness.
These favorable characteristics have spurred the exploration of this compound analogs across various therapeutic areas, most notably in oncology and inflammatory diseases.
Comparative Biological Activity: A Focus on Kinase Inhibition
Protein kinases are a major class of drug targets, and the pyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. Analogs of this compound have been investigated as inhibitors of several kinases, with a particular focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and IκB kinase beta (IKKβ).
VEGFR-2 Inhibition: Targeting Angiogenesis in Cancer
VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer treatment. Structure-activity relationship (SAR) studies on related scaffolds have provided valuable insights into the design of potent VEGFR-2 inhibitors incorporating the cyclopropylpyridine motif.
For instance, the discovery of BMS-605541, a potent and selective VEGFR-2 inhibitor, highlights the importance of the N-cyclopropyl substituent in achieving high affinity. Although not a direct analog, this compound features a pyridin-2-ylamino moiety, underscoring the relevance of this core structure.[1] SAR studies on a series of pyrrolo[2,1-f][1][2][3]triazine-based VEGFR-2 inhibitors also demonstrated that the incorporation of a 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino group at the C-4 position led to low nanomolar inhibitors of VEGFR-2.[2]
Table 1: Comparative in vitro Activity of Representative Kinase Inhibitors with Cyclopropyl and Pyridine Moieties
| Compound ID | Target Kinase | IC50 (nM) | Cell-based Assay (Cell Line) | GI50 (nM) | Reference |
| Analog A (Hypothetical) | VEGFR-2 | 15 | HUVEC | 50 | N/A |
| Analog B (Hypothetical) | VEGFR-2 | 5 | HUVEC | 12 | N/A |
| BMS-605541 | VEGFR-2 | 49 (Ki) | N/A | N/A | [1] |
| Compound 37 | VEGFR-2 | <10 | L2987 (in vivo) | Efficacious | [2] |
| Thienopyridine Analog | IKKβ | 40 | HeLa (NF-κB reporter) | Active | [3] |
Note: Data for hypothetical analogs A and B are illustrative and based on trends observed in related compound series. IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. GI50 values represent the concentration required to inhibit 50% of cell growth.
The causality behind these findings lies in the specific interactions within the ATP-binding pocket of the kinase. The pyridine nitrogen often forms a crucial hydrogen bond with the "hinge" region of the kinase, while the cyclopropyl group can occupy a hydrophobic pocket, thereby enhancing binding affinity. Modifications to other parts of the molecule, such as the addition of substituted aryl rings, are then explored to optimize interactions with other regions of the active site and improve properties like selectivity and cell permeability.
IKKβ Inhibition: A Target for Anti-inflammatory Therapy
The NF-κB signaling pathway is a central regulator of inflammation, and its activation is controlled by the IκB kinase (IKK) complex, of which IKKβ is a key catalytic subunit. Inhibition of IKKβ is therefore a promising strategy for the treatment of inflammatory diseases. A series of thienopyridine-based compounds have been identified as potent IKKβ inhibitors, with the most potent analogs exhibiting IC50 values as low as 40 nM.[3] These compounds were also shown to suppress the production of the pro-inflammatory cytokine TNF-α both in vitro and in vivo.[3] While not direct analogs of this compound, the success of this related scaffold suggests that the cyclopropylpyridine core could be a valuable starting point for the design of novel IKKβ inhibitors.
Experimental Protocols
To ensure the reproducibility and validity of the biological data, it is crucial to follow standardized and well-validated experimental protocols. The following are detailed methodologies for key assays used in the evaluation of this compound analogs.
In Vitro Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust method for quantifying the binding affinity of inhibitors to a kinase of interest.
Objective: To determine the dissociation constant (Kd) of test compounds for a specific kinase.
Materials:
-
Kinase of interest (e.g., recombinant human VEGFR-2, IKKβ)
-
Europium-labeled anti-tag antibody (e.g., anti-GST)
-
Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds serially diluted in DMSO
-
384-well microplates
Procedure:
-
Prepare a solution of the kinase and the europium-labeled antibody in the assay buffer.
-
Add the kinase/antibody solution to the wells of the microplate.
-
Add the serially diluted test compounds or DMSO (vehicle control) to the wells.
-
Add the Alexa Fluor™ 647-labeled tracer to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader capable of TR-FRET measurements (excitation at 340 nm, emission at 615 nm and 665 nm).
-
Calculate the emission ratio (665 nm / 615 nm) and plot it against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be used to calculate the Kd.
Self-Validation: The assay includes positive controls (no inhibitor) and negative controls (no kinase) to ensure the validity of the results. The Z'-factor, a statistical measure of assay quality, should be calculated and be greater than 0.5 for a robust assay.
Cell-Based Proliferation Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the effect of compounds on the proliferation of cancer cell lines.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI50).
Materials:
-
Cancer cell line of interest (e.g., HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds serially diluted in cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well microplates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing the serially diluted test compounds or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add the MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Normalize the absorbance values to the vehicle-treated control wells and plot the percentage of cell viability against the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the GI50 value.
Self-Validation: The inclusion of untreated and vehicle-treated controls is essential. A positive control (a known cytotoxic agent) should also be included to validate the assay's performance.
Visualizations
Signaling Pathway Diagram
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by this compound analogs.
Experimental Workflow Diagram
Caption: General workflow for the discovery and development of this compound analogs as therapeutic agents.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors and potentially other therapeutic agents. The comparative data, although extrapolated from closely related structures, strongly suggest that analogs of this compound are likely to exhibit potent inhibitory activity against key targets in oncology and inflammation, such as VEGFR-2 and IKKβ.
Future research in this area should focus on the synthesis and systematic evaluation of a focused library of this compound analogs to establish a clear structure-activity relationship. This will involve the exploration of various substituents on both the pyridine ring and the exocyclic amine to optimize potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided in this guide offer a robust framework for conducting these crucial studies, ensuring the generation of high-quality, reproducible data that will accelerate the translation of these promising compounds into clinical candidates.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The discovery of thienopyridine analogues as potent IkappaB kinase beta inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Cross-Reactivity of 5-Cyclopropylpyridin-2-amine Derivatives
The 5-cyclopropylpyridin-2-amine scaffold has emerged as a significant structural motif in modern medicinal chemistry. Its unique combination of a hydrogen bond-donating amine, a hydrogen bond-accepting pyridine ring, and a conformationally constrained, metabolically stable cyclopropyl group makes it a privileged scaffold for developing targeted inhibitors, particularly against protein kinases. The cyclopropyl moiety, in particular, is increasingly utilized in drug design to enhance potency, improve metabolic stability, and reduce off-target effects by introducing favorable conformational rigidity.[1] However, as with any therapeutic candidate, especially those targeting the highly conserved ATP-binding pocket of kinases, a thorough evaluation of cross-reactivity is not just a regulatory hurdle but a scientific necessity. Understanding a compound's selectivity profile is paramount for elucidating its true mechanism of action and predicting potential off-target toxicities.
This guide provides a comprehensive framework for researchers and drug development professionals on how to approach the cross-reactivity profiling of novel this compound derivatives. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a logical workflow for interpreting the resulting data.
The Imperative of Selectivity Profiling
Kinase inhibitors, by nature of their design to fit into the ATP-binding cleft, carry an inherent risk of binding to multiple kinases across the kinome.[2] This off-target activity can lead to misinterpreted biological results in a research setting and unexpected side effects in a clinical context. Therefore, early and comprehensive selectivity profiling is crucial. It allows for:
-
Validation of On-Target Activity: Ensuring the observed cellular phenotype is a consequence of inhibiting the intended target.
-
Identification of Off-Target Liabilities: Flagging potential toxicities or side effects early in the development pipeline.
-
Discovery of Polypharmacology: Uncovering opportunities where inhibiting multiple targets could be therapeutically beneficial (e.g., in oncology).[3]
-
Structure-Activity Relationship (SAR) Refinement: Guiding medicinal chemistry efforts to optimize selectivity and potency.
A Multi-Tiered Approach to Assessing Cross-Reactivity
A robust assessment of cross-reactivity involves a tiered approach, starting with broad, high-throughput biochemical screens and progressing to more complex, physiologically relevant cellular assays.
Caption: Tiered workflow for inhibitor cross-reactivity assessment.
Tier 1: Broad Biochemical Profiling
The initial step involves assessing the compound's potency against its intended target and its promiscuity against a large panel of other kinases. This is typically performed using purified recombinant enzymes in biochemical assays.
Experimental Protocol: Large-Panel Kinase Screen (Radiometric Assay)
Radiometric filter binding assays, such as those using [γ-³³P]-ATP, remain a gold standard for their sensitivity and broad applicability.[4]
Objective: To determine the percent inhibition of a large panel of protein kinases by a test compound at a fixed concentration.
Materials:
-
Test compound (e.g., a novel this compound derivative) dissolved in 100% DMSO.
-
Recombinant protein kinases.
-
Kinase-specific peptide substrates.
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35).
-
[γ-³³P]-ATP.
-
Unlabeled ATP.
-
1% Phosphoric acid.
-
P81 phosphocellulose filter plates.
-
Microplate scintillation counter.
Procedure:
-
Compound Preparation: Prepare a 100x stock of the test compound in DMSO. For a final assay concentration of 1 µM, this would be a 100 µM stock.
-
Assay Plate Setup: In a 96-well plate, add 2.5 µL of the 100x compound stock to the test wells. Add 2.5 µL of DMSO to the "no inhibitor" (positive control) and "no enzyme" (background) wells.
-
Enzyme/Substrate Addition: Prepare a master mix containing the specific kinase and its corresponding peptide substrate in assay buffer. Add 25 µL of this mix to each well (except the background wells).
-
Initiation of Reaction: Prepare a master mix of [γ-³³P]-ATP and unlabeled ATP in assay buffer to the desired final concentration (often at or near the Kₘ for ATP for each kinase). Add 22.5 µL of the ATP mix to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Stopping the Reaction: Add 50 µL of 1% phosphoric acid to each well to stop the reaction.
-
Substrate Capture: Transfer the reaction mixture to a P81 filter plate. Wash the filter plate 3-4 times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Detection: Dry the plate, add scintillant, and measure the incorporated radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_control - Signal_background))
-
Data is often visualized on a kinome dendrogram to map selectivity.
-
Data Interpretation: An Illustrative Example
While specific kinome-wide data for a this compound derivative is not publicly available, we can use the closely related 2-aminopyrimidine scaffold as an illustrative example. Compound A8 , a selective JAK2 inhibitor, was developed from this class.[5] Its selectivity was determined by comparing its inhibitory concentration (IC50) against the target kinase (JAK2) versus other related kinases.
Table 1: Illustrative Selectivity Data for a Hypothetical this compound Derivative (Compound CP-X)
| Kinase Target | IC50 (nM) | Selectivity Fold (vs. Primary Target) |
| Target Kinase (e.g., JAK2) | 5 | 1 |
| JAK1 | 195 | 39x |
| JAK3 | 275 | 55x |
| TYK2 | 205 | 41x |
| LCK | >1000 | >200x |
| FLT3 | >1000 | >200x |
| SRC | 850 | 170x |
This data is hypothetical, modeled after the selectivity profile reported for the selective JAK2 inhibitor A8, to illustrate data presentation.[5]
A highly selective compound will show a potent, low nanomolar IC50 against its primary target and IC50 values that are at least 100-fold higher against other kinases.
Tier 2: Cellular Target Engagement and Pathway Analysis
Biochemical assays use purified enzymes and may not reflect the true activity of an inhibitor in the complex cellular environment. Cellular assays are essential to confirm that the compound can penetrate the cell membrane, engage its target at physiological ATP concentrations, and produce the desired downstream effect.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for verifying target engagement in intact cells. It relies on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.
Objective: To confirm target engagement and assess cellular selectivity by measuring the thermal stabilization of target proteins upon compound treatment.
Materials:
-
Human cell line expressing the target kinase (e.g., HEL cells for JAK2).
-
Test compound (Compound CP-X).
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
Liquid nitrogen.
-
PCR tubes or 96-well PCR plates.
-
Thermal cycler.
-
Instrumentation for protein detection (e.g., Western blot apparatus, ELISA reader).
Procedure:
-
Cell Treatment: Treat cultured cells with Compound CP-X at various concentrations (and a vehicle control, e.g., 0.1% DMSO) for a set period (e.g., 1-2 hours).
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Detection: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of the target protein remaining in the supernatant using Western blot or an immunoassay like ELISA.
-
Data Analysis: Plot the amount of soluble protein versus temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA®).
Conclusion
The this compound scaffold represents a promising starting point for the development of potent and selective inhibitors. However, its potential can only be realized through a rigorous and multi-faceted evaluation of cross-reactivity. By employing a tiered strategy that combines broad biochemical screens with confirmatory cellular target engagement and pathway analysis, researchers can build a comprehensive selectivity profile. This data-driven approach is essential for validating the compound's mechanism of action, anticipating potential liabilities, and ultimately guiding the development of safer and more effective therapeutic agents. The methodologies and principles outlined in this guide provide a robust framework for achieving these critical objectives.
References
- 1. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and evaluation of N-cyclopropyl- 2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5- ylmethyl)amino)benzamide (BMS-605541), a selective and orally efficacious inhibitor of vascular endothelial growth factor receptor-2. | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Cyclopropylpyridin-2-amine Analogs in Kinase Inhibition
Introduction: The Rise of the 2-Aminopyridine Scaffold in Drug Discovery
The 2-aminopyridine moiety is a cornerstone in medicinal chemistry, recognized for its role as a "hinge-binder" in numerous kinase inhibitors.[1] Its simple, low molecular weight structure provides a versatile scaffold for developing potent and selective therapeutic agents.[1] This guide focuses on a specific, yet increasingly important, subclass: 5-cyclopropylpyridin-2-amine analogs. The introduction of a cyclopropyl group at the 5-position of the pyridine ring is a strategic modification aimed at enhancing potency, selectivity, and metabolic stability. This guide will provide a comparative analysis of the structure-activity relationships (SAR) of these analogs, with a focus on their application as kinase inhibitors. We will delve into the rationale behind their design, present comparative biological data, and provide detailed experimental protocols for their synthesis and evaluation.
The Strategic Advantage of the 5-Cyclopropyl Moiety
The incorporation of a cyclopropyl group into a pharmacophore is a well-established strategy in drug design. This small, strained ring system can confer several advantageous properties:
-
Metabolic Stability: The cyclopropyl group is generally resistant to oxidative metabolism, which can improve the pharmacokinetic profile of a drug candidate.
-
Conformational Rigidity: The rigid nature of the cyclopropyl ring can lock the molecule into a bioactive conformation, leading to higher binding affinity for the target protein.
-
Potency Enhancement: The unique electronic properties and steric bulk of the cyclopropyl group can lead to favorable interactions within the binding pocket of a kinase, thereby increasing inhibitory potency.
-
Improved Selectivity: The defined shape and size of the cyclopropyl group can allow for fine-tuning of interactions to achieve selectivity for a specific kinase over other closely related kinases.
Comparative Analysis of this compound Analogs as Kinase Inhibitors
While a single, comprehensive study detailing the SAR of this compound analogs across a wide range of kinases is not yet available, we can synthesize findings from related studies on pyridine-based kinase inhibitors to establish key SAR trends. A notable example comes from the development of selective Tyrosine Kinase 2 (TYK2) inhibitors, where the impact of cyclopropyl-containing moieties has been explored.[2][3]
Key Structural Modifications and Their Impact on Activity
The this compound scaffold offers several points for chemical modification to optimize its kinase inhibitory activity. The primary points of diversification are the 2-amino group and the remaining positions on the pyridine ring.
1. Substitution on the 2-Amino Group (R1):
This position is critical for extending into the solvent-exposed region or interacting with other parts of the ATP-binding pocket. Typically, aryl or heteroaryl groups are introduced here.
-
Aryl and Heteroaryl Substituents: The nature of the aromatic system at R1 significantly influences potency and selectivity. Electron-donating or -withdrawing groups on this ring can modulate the electronic properties of the entire molecule and its interactions with the target.
-
Linker to the Aromatic Ring: The connection between the 2-amino nitrogen and the R1 aromatic ring can be a direct bond or involve a linker (e.g., methylene, carbonyl). The length and flexibility of this linker are crucial for optimal positioning of the R1 group.
2. Substitution on the Pyridine Ring (R2, R3, R4):
Modifications at other positions on the pyridine ring can be used to fine-tune the physicochemical properties of the molecule, such as solubility and cell permeability, as well as to exploit specific interactions within the kinase binding site.
-
Small Alkyl or Halo Substituents: These groups can be used to probe steric and electronic requirements in the binding pocket.
-
Hydrogen Bond Donors/Acceptors: Introduction of groups capable of forming hydrogen bonds can lead to significant increases in potency if they can interact with corresponding residues in the kinase.
The following diagram illustrates the key points of modification on the this compound scaffold.
Caption: Key modification points for SAR studies of this compound analogs.
Case Study: Insights from TYK2 Inhibitor Development
In the development of selective TYK2 inhibitors, researchers have explored the SAR of pyridine-based scaffolds.[2][3] One study investigated the replacement of a pyridazine core with a pyridine core and evaluated various acyl groups, including cyclopropionyl.[2] While the core scaffold in that study was not precisely this compound, the findings provide valuable insights into the role of the cyclopropyl group. It was observed that replacing a deuterated formamide with a cyclopropionyl group maintained a certain level of activity.[2] Further modifications, such as the introduction of a fluorine atom onto the cyclopropyl ring, led to an improvement in activity.[2]
This suggests that the cyclopropyl group is well-tolerated and can be a platform for further optimization. The conformational constraint and metabolic stability offered by the cyclopropyl moiety are likely key contributors to its utility in this context.
Comparative Data Table (Hypothetical, based on general SAR principles for kinase inhibitors):
| Compound ID | R1 (at 2-amino) | R2 (at pyridine C4) | R3 (at pyridine C6) | Kinase IC50 (nM) | Rationale for Modification |
| 1a | Phenyl | H | H | 500 | Baseline compound with a simple aryl substituent. |
| 1b | 4-Methoxyphenyl | H | H | 250 | Introduction of an electron-donating group to probe electronic effects. |
| 1c | 4-Chlorophenyl | H | H | 400 | Introduction of an electron-withdrawing group to probe electronic effects. |
| 1d | Pyrimidin-4-yl | H | H | 100 | Heteroaromatic ring to seek additional hydrogen bonding interactions. |
| 1e | Pyrimidin-4-yl | CH3 | H | 150 | Addition of a methyl group to probe steric tolerance. |
| 1f | Pyrimidin-4-yl | H | F | 80 | Introduction of a fluorine atom to potentially enhance binding affinity. |
Experimental Protocols
General Synthesis of 5-Cyclopropyl-N-aryl-pyridin-2-amine Analogs
A common synthetic route to this class of compounds involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.[4]
Step 1: Synthesis of 2-bromo-5-cyclopropylpyridine
-
To a solution of 2,5-dibromopyridine in a suitable solvent (e.g., toluene/water), add cyclopropylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, perform an aqueous workup and purify the product by column chromatography to yield 2-bromo-5-cyclopropylpyridine.
Step 2: Buchwald-Hartwig Amination
-
In a reaction vessel, combine 2-bromo-5-cyclopropylpyridine, the desired aryl or heteroarylamine, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an anhydrous solvent (e.g., dioxane).
-
Degas the mixture and heat under an inert atmosphere until the reaction is complete.
-
Cool the reaction, filter off the solids, and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain the final 5-cyclopropyl-N-aryl-pyridin-2-amine analog.
The following diagram illustrates the general synthetic workflow.
Caption: A generalized synthetic scheme for this compound analogs.
Representative Kinase Inhibition Assay Protocol (Adapted for LRRK2)
This protocol describes a general method for assessing the inhibitory activity of compounds against a target kinase, using Leucine-Rich Repeat Kinase 2 (LRRK2) as an example.[5][6]
Materials:
-
Recombinant LRRK2 protein
-
Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[7]
-
Myelin Basic Protein (MBP) as a generic substrate
-
[γ-32P]ATP
-
ATP solution (10 mM)
-
Test compounds dissolved in DMSO
-
5x Laemmli sample buffer
-
SDS-PAGE gels
-
Phosphorimager
Procedure:
-
Prepare a reaction mixture containing the recombinant LRRK2 protein in kinase assay buffer.
-
Add the test compound at various concentrations (typically from a 100x stock in DMSO, ensuring the final DMSO concentration is ≤1%).
-
Pre-incubate the enzyme and inhibitor mixture for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a solution containing ATP, MgCl2, MBP, and [γ-32P]ATP.[5]
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C with gentle agitation.[6]
-
Stop the reaction by adding 5x Laemmli sample buffer.[5]
-
Boil the samples for 5 minutes to denature the proteins.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Quantify the incorporation of 32P into MBP using a phosphorimager.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Outlook
The this compound scaffold represents a promising platform for the development of novel kinase inhibitors. The cyclopropyl group offers distinct advantages in terms of metabolic stability, conformational rigidity, and the potential for enhanced potency and selectivity. While a comprehensive SAR for a single kinase target is yet to be fully elucidated in the public domain, the available data from related pyridine-based inhibitors, particularly in the context of TYK2, highlight the value of this structural motif.
Future research in this area should focus on:
-
Systematic exploration of substitutions on the 2-amino aryl/heteroaryl ring to optimize interactions with the solvent-exposed region of the kinase active site.
-
Investigation of various substituents on the pyridine ring to fine-tune physicochemical properties and exploit specific pockets within the ATP-binding site.
-
Screening of focused libraries of this compound analogs against a broad panel of kinases to identify novel and selective inhibitors for various therapeutic targets.
By leveraging the principles of rational drug design and a deeper understanding of the SAR of this privileged scaffold, the this compound core holds significant potential for the discovery of next-generation kinase inhibitors with improved therapeutic profiles.
References
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assaying the Kinase Activity of LRRK2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
A Senior Application Scientist's Guide to In Vitro Assay Validation for 5-Cyclopropylpyridin-2-amine Derivatives
For researchers, scientists, and drug development professionals, the rigorous validation of in vitro assays is the bedrock upon which successful drug discovery programs are built. This guide provides an in-depth comparison of essential in vitro assays for characterizing 5-cyclopropylpyridin-2-amine derivatives, a chemical scaffold of significant interest in kinase inhibitor development.[1][2][3] Moving beyond a simple recitation of protocols, this document delves into the causal logic behind experimental choices, ensuring a self-validating system for generating robust and reliable data.
The validation of any analytical method is to demonstrate its suitability for the intended purpose.[4] This principle, articulated in guidelines like the ICH Q2(R1), is paramount in preclinical drug development.[5][6][7] For kinase inhibitors, this translates to a multi-faceted approach, assessing not just potency against the primary target, but also selectivity across the kinome and overall effects on cell health.
Foundational Assays: Establishing Primary Potency and Mechanism
The initial characterization of a novel kinase inhibitor typically begins with biochemical assays to determine its direct effect on the purified kinase enzyme. These assays are crucial for establishing the intrinsic potency of the compound and understanding its mechanism of action.
Biochemical Kinase Assays: The First Look at Inhibition
Biochemical assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.[8] A variety of formats are available, each with its own set of advantages and limitations.[9][10]
Key Assay Formats:
-
Radiometric Assays: Considered the "gold standard," these assays use radioactively labeled ATP (typically [γ-³²P]ATP or [γ-³³P]ATP) to directly measure the transfer of a phosphate group to a substrate.[11][12][13] Their high sensitivity and direct measurement make them highly reliable for validating data from other high-throughput methods.[11]
-
Fluorescence-Based Assays: These methods, including Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), offer non-radioactive alternatives suitable for high-throughput screening.[10][14]
-
Luminescence-Based Assays: Assays like Kinase-Glo® measure ATP consumption as an indicator of kinase activity.[9] A decrease in luminescence indicates kinase inhibition.[9]
Experimental Protocol: A Foundational Radiometric Filter Binding Assay [15]
-
Reaction Setup: In a 96-well plate, combine the kinase, a suitable substrate (peptide or protein), and the this compound derivative at various concentrations.
-
Initiation: Start the reaction by adding a mixture of cold ATP and [γ-³³P]ATP. The concentration of ATP is a critical parameter.
-
Incubation: Allow the reaction to proceed at a controlled temperature for a predetermined time, ensuring the reaction stays within the linear range.
-
Termination: Stop the reaction by adding a solution like orthophosphoric acid.[15]
-
Separation: Spot the reaction mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane, while the free [γ-³³P]ATP is washed away.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control and determine the IC₅₀ value.
Causality Behind Experimental Choices:
-
ATP Concentration: For ATP-competitive inhibitors, the IC₅₀ value is dependent on the ATP concentration.[16] Assays are often performed at the Kₘ of ATP for the specific kinase. This allows for a more direct comparison of inhibitor potencies (Kᵢ) across different kinases, as the IC₅₀ will be approximately twice the Kᵢ under these conditions.[16] It is also insightful to perform the assay at physiological ATP concentrations (1-10 mM) to better predict cellular activity.[16]
ATP Competition Assays: Defining the Mechanism of Action
For many kinase inhibitors, including those based on the pyridin-2-amine scaffold, the primary mechanism of action is competition with ATP for the kinase's binding site.[17] An ATP competition assay is essential to confirm this.
Experimental Protocol: ATP Competition Assay
This assay follows the same general protocol as the biochemical kinase assay, with one key modification: the assay is performed at a fixed concentration of the inhibitor while varying the concentration of ATP.
-
Setup: Prepare reactions with a fixed concentration of the inhibitor (typically at or near its IC₅₀).
-
Vary ATP: Create a series of reactions with increasing concentrations of ATP, spanning a range below and above the Kₘ value.
-
Analysis: Plot the kinase activity against the ATP concentration. An ATP-competitive inhibitor will show a rightward shift in the curve, indicating that higher concentrations of ATP are required to overcome the inhibition.
Cellular Assays: Bridging the Gap to Physiological Relevance
While biochemical assays are essential for determining intrinsic potency, cell-based assays are critical for evaluating a compound's activity in a more physiologically relevant context.[18][19] These assays account for factors such as cell permeability, metabolism, and engagement of the target in its native environment.
Target Engagement Assays
These assays confirm that the compound is reaching and binding to its intended kinase target within the cell. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can provide direct evidence of target engagement.
Phosphorylation Assays (Western Blotting or ELISA)
A key functional readout of kinase inhibition in cells is the reduction of phosphorylation of a known downstream substrate.
Experimental Protocol: Western Blotting for Substrate Phosphorylation
-
Cell Treatment: Culture an appropriate cell line and treat with serial dilutions of the this compound derivative for a specified time.
-
Cell Lysis: Harvest the cells and prepare protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.[18]
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Immunoblotting: Probe the membrane with a primary antibody specific to the phosphorylated form of the target's substrate. Subsequently, probe with a secondary antibody conjugated to an enzyme (e.g., HRP).[18]
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
-
Normalization: Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) substrate protein and/or a housekeeping protein (e.g., GAPDH) to normalize for loading.
-
Analysis: Quantify the band intensities to determine the concentration-dependent decrease in substrate phosphorylation.
Cell Viability and Cytotoxicity Assays
It is crucial to distinguish between targeted anti-proliferative effects and general cytotoxicity.[20][21] A variety of assays are available to assess cell health.[22]
Comparison of Common Cytotoxicity Assays
| Assay Type | Principle | Advantages | Disadvantages |
| MTT/XTT Assays | Measures metabolic activity via the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases.[22] | Inexpensive, well-established, suitable for high-throughput screening. | Can be affected by changes in cellular metabolism that are not related to viability. |
| LDH Release Assays | Measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage.[21] | Directly measures cell death (necrosis). | Less sensitive for detecting apoptosis; timing is critical. |
| ATP-Based Assays (e.g., CellTiter-Glo®) | Quantifies the amount of ATP present, which is an indicator of metabolically active cells. | Highly sensitive, rapid, and suitable for HTS. | Signal can be affected by conditions that alter cellular ATP levels without causing cell death. |
| Real-Time Live-Cell Imaging | Uses non-toxic dyes or fluorescent proteins to monitor cell health and proliferation over time. | Provides kinetic data and morphological information. | Requires specialized instrumentation; lower throughput. |
Experimental Protocol: MTT Assay [18]
-
Cell Seeding: Plate cells in a 96-well plate at an optimal density and allow them to adhere overnight.[18]
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative for 48-72 hours.[18]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically around 570 nm).
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
Off-Target Profiling: Ensuring Selectivity
A critical aspect of kinase inhibitor development is ensuring selectivity, as off-target effects can lead to toxicity.[23][24] Large-scale kinase panels are commercially available to screen compounds against hundreds of different kinases.
Interpreting Kinase Panel Data:
-
Selectivity Score: This is a quantitative measure of a compound's selectivity, often calculated as the number of kinases inhibited above a certain threshold (e.g., >50% inhibition at 1 µM) divided by the total number of kinases tested.
-
Heat Maps: These provide a visual representation of the screening data, allowing for a quick assessment of a compound's selectivity profile.[17]
Conclusion
The validation of in vitro assays for this compound derivatives requires a systematic and logical approach. By combining robust biochemical assays to determine intrinsic potency and mechanism with physiologically relevant cell-based assays to assess cellular activity, target engagement, and cytotoxicity, researchers can build a comprehensive data package. This multi-pronged strategy, grounded in the principles of analytical validation, is essential for making informed decisions and advancing the most promising candidates in the drug discovery pipeline.
References
- 1. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. starodub.nl [starodub.nl]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. crossfire-oncology.com [crossfire-oncology.com]
- 13. revvity.com [revvity.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. Services | ATP Competition Assay | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 16. shop.carnabio.com [shop.carnabio.com]
- 17. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. inits.at [inits.at]
- 20. miltenyibiotec.com [miltenyibiotec.com]
- 21. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. kosheeka.com [kosheeka.com]
- 23. researchgate.net [researchgate.net]
- 24. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking 5-Cyclopropylpyridin-2-amine Against Known Polo-like Kinase 4 (PLK4) Inhibitors
Introduction: The Rationale for Investigating 5-Cyclopropylpyridin-2-amine as a PLK4 Inhibitor
Polo-like kinase 4 (PLK4) has emerged as a critical target in oncology. As a master regulator of centriole duplication, its overexpression is a hallmark of various cancers, leading to centrosome amplification, genomic instability, and tumorigenesis.[1][2] This has spurred the development of small-molecule inhibitors aimed at disrupting this pathway. The aminopyridine and aminopyrimidine scaffolds are privileged structures in kinase inhibitor design, known to effectively compete with ATP in the kinase active site.[3][4][5] this compound, with its core aminopyridine structure, represents a promising, yet uncharacterized, candidate for PLK4 inhibition. The cyclopropyl group can introduce favorable properties such as metabolic stability and conformational rigidity, potentially enhancing binding affinity and selectivity.
This guide provides a comprehensive framework for benchmarking this compound against established, high-potency PLK4 inhibitors. We will delve into the requisite experimental protocols, from biochemical potency assessment to cellular activity profiling, offering a robust methodology for researchers in drug discovery and chemical biology. Our objective is to rigorously evaluate the potential of this novel compound in the context of the current landscape of PLK4-targeted therapies.
Selection of Benchmark Inhibitors
To provide a meaningful comparison, we have selected two well-characterized PLK4 inhibitors with distinct profiles:
-
Centrinone: A highly selective and potent reversible inhibitor of PLK4 with a reported Ki of 0.16 nM.[6][7] It is widely used as a tool compound to study the effects of PLK4 inhibition.
-
CFI-400945: An orally bioavailable and potent PLK4 inhibitor (IC50 = 2.8 nM, Ki = 0.26 nM) that has advanced to clinical trials.[8][9][10] It also exhibits some activity against other kinases like Aurora B.[10]
These compounds represent both a highly selective research tool and a clinically relevant therapeutic candidate, providing a stringent benchmark for the performance of this compound.
Comparative Performance Metrics
The evaluation of this compound will be based on the following key performance indicators:
-
Biochemical Potency (IC50): The half-maximal inhibitory concentration against recombinant human PLK4.
-
Cellular Potency (GI50): The half-maximal growth inhibition concentration in a cancer cell line known to be sensitive to PLK4 inhibition.
-
Selectivity: (Proposed as a future direction) Assessment against a panel of related kinases (e.g., Aurora A, Aurora B) to determine the selectivity profile.
The following table summarizes the (hypothetical) experimental outcomes for this compound against the benchmark inhibitors. This data serves as a template for presenting the results obtained from the protocols detailed below.
| Compound | Target | Biochemical IC50 (nM) | Cellular GI50 (nM) in MCF-7 cells | Reference(s) |
| This compound | PLK4 | TBD | TBD | N/A |
| Centrinone | PLK4 | ~2.7 | ~100 | [6][7][11] |
| CFI-400945 | PLK4 | 2.8 | ~5 | [9][10] |
Experimental Protocols
Biochemical Potency Assessment: ADP-Glo™ Kinase Assay
Rationale: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[12] It is a robust, high-throughput method for determining the IC50 of an inhibitor. The amount of light generated is directly proportional to the kinase activity, allowing for a sensitive measurement of inhibition.
Experimental Workflow:
Caption: Workflow for the ADP-Glo™ PLK4 Kinase Assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound, Centrinone, and CFI-400945 in DMSO, starting at a concentration of 100 µM.
-
Plate Compounds: Transfer 50 nL of each compound dilution into a 384-well white assay plate. Include DMSO-only wells as a no-inhibition control.
-
Kinase Reaction Mixture: Prepare a reaction mixture containing recombinant full-length human PLK4 (e.g., 5 ng/µL), a suitable substrate like Myelin Basic Protein (MBP) at 0.2 mg/mL, and ATP at a concentration close to its Km for PLK4 (e.g., 10 µM) in the provided kinase reaction buffer.[12]
-
Initiate Kinase Reaction: Add 5 µL of the kinase reaction mixture to each well of the assay plate.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by luciferase to produce a luminescent signal.[12]
-
Incubation: Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control (100% activity) and a control with no enzyme (0% activity). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Activity Assessment: CellTiter-Glo® Luminescent Cell Viability Assay
Rationale: To determine if the biochemical potency of this compound translates to cellular activity, we will assess its effect on the proliferation of a cancer cell line. The CellTiter-Glo® assay is a homogeneous method that measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[13] We will use the MCF-7 breast cancer cell line, which is known to be sensitive to PLK4 inhibition.
Signaling Pathway Context:
Caption: Simplified PLK4 signaling pathway and point of inhibition.
Step-by-Step Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well clear-bottom white plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound and the benchmark inhibitors in complete growth medium. Add 100 µL of the diluted compounds to the respective wells, resulting in a final volume of 200 µL. Include wells with vehicle (DMSO) as a control.
-
Incubation: Incubate the cells for 72 hours.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells. Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 value.
Trustworthiness and Self-Validating Systems
The integrity of this benchmarking study relies on rigorous experimental design and controls.
-
Orthogonal Assays: By employing both a biochemical (target-based) and a cellular (phenotypic) assay, we create a self-validating system. A compound that is potent in the biochemical assay but inactive in the cellular assay may have poor cell permeability or be subject to efflux, providing critical information for further development.
-
Positive Controls: The inclusion of Centrinone and CFI-400945 as positive controls in every experiment is crucial. Their known potency serves as a benchmark for assay performance and ensures that the experimental system is functioning correctly.
-
Dose-Response Curves: Generating full dose-response curves allows for the accurate determination of IC50/GI50 values and provides insights into the potency and potential toxicity of the compounds.
-
Statistical Rigor: All experiments should be performed in triplicate to ensure the reproducibility of the results.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to benchmarking the novel compound this compound against known PLK4 inhibitors. By following these detailed protocols, researchers can generate high-quality, comparative data on its biochemical and cellular potency.
Positive results from these initial studies would warrant further investigation, including:
-
Kinase Selectivity Profiling: Screening against a broad panel of kinases to determine the selectivity profile of this compound. High selectivity for PLK4 over other kinases, particularly those in the same family, is a desirable attribute for a therapeutic candidate.
-
Mechanism of Action Studies: Cellular assays to confirm that the observed anti-proliferative effects are due to PLK4 inhibition, such as immunofluorescence staining for centrosomes to observe defects in centriole duplication.
-
Pharmacokinetic Profiling: In vitro and in vivo studies to assess the drug-like properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME).
The systematic evaluation proposed herein will provide a clear understanding of the potential of this compound as a novel PLK4 inhibitor and guide its future development as a potential anti-cancer agent.
References
- 1. Discovery of Polo-like Kinase 4 Inhibitors for the Treatment of Cancer: A Mini Patent Review | Bentham Science [benthamscience.com]
- 2. Role of PLK4 inhibition in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Reversible centriole depletion with an inhibitor of Polo-like kinase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. PLK4 Kinase Enzyme System [promega.com]
- 13. oricpharma.com [oricpharma.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Cyclopropylpyridin-2-amine
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 5-Cyclopropylpyridin-2-amine, a key building block in modern medicinal chemistry, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, experience-driven insights into the selection and use of Personal Protective Equipment (PPE), ensuring both your personal safety and the integrity of your research.
While a specific, comprehensive toxicological profile for this compound is not widely documented, its structure, containing a pyridine ring and an amine group, warrants a cautious approach based on the known hazards of similar compounds. Pyridine derivatives can be harmful if swallowed, inhaled, or absorbed through the skin, and may cause serious eye and skin irritation.[1][2][3][4][5] Therefore, a multi-layered PPE strategy is not just recommended; it is imperative.
Core Principles of Chemical Handling
Before detailing specific PPE, it is crucial to recognize that PPE is the last line of defense. The foundation of laboratory safety rests on engineering and administrative controls.
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[1][6] Proper ventilation is the most critical step in protecting respiratory health.[6]
-
Administrative Controls: Adhere strictly to Standard Operating Procedures (SOPs), receive documented training on the specific hazards, and never work alone. Ensure safety showers and eyewash stations are readily accessible and tested.[7]
Essential Personal Protective Equipment (PPE) Ensemble
The following table outlines the minimum required PPE for handling this compound. The rationale behind each selection is grounded in mitigating the specific risks posed by pyridine-based compounds.
| Body Area | Required PPE | Rationale & Causality |
| Eyes & Face | Chemical Splash Goggles & Face Shield | Pyridine derivatives can cause serious eye irritation or damage.[2][4] Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect from splashes, while a face shield offers an additional layer of protection for the entire face, particularly when handling larger quantities or during vigorous reactions. |
| Hands | Nitrile or Neoprene Gloves (double-gloving recommended) | Pyridine and its analogs can be absorbed through the skin.[1][2] Nitrile and neoprene gloves offer good chemical resistance against such compounds.[1][6] Latex gloves are not suitable. Always check the manufacturer's glove compatibility data. Double-gloving is a best practice to protect against undetected pinholes and during glove changes. |
| Body | Flame-Resistant Laboratory Coat | A flame-resistant (FR) lab coat, fully buttoned with sleeves rolled down, protects against splashes and potential fire hazards, as some related compounds are flammable.[8] It prevents direct contact of the chemical with your skin and personal clothing.[6] |
| Respiratory | NIOSH-approved Respirator (as required) | For routine handling within a fume hood, respiratory protection may not be necessary. However, for spill cleanup, weighing large quantities outside of a containment hood, or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required to prevent inhalation of harmful vapors.[2][8] |
| Feet | Closed-toe, non-slip shoes | Protects feet from spills and falling objects. The material should be non-porous to prevent chemical absorption. |
Step-by-Step PPE Protocol for Handling this compound
This protocol outlines the procedural flow for safely working with the compound, from preparation to disposal.
Experimental Workflow for Safe Handling
Caption: Step-by-step workflow for safe handling of this compound.
Operational Plans: Spill Management and Waste Disposal
Spill Response:
In the event of a spill, immediate and correct action is critical.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or outside of a containment hood.
-
Assess: From a safe distance, assess the extent of the spill and any immediate fire hazards.
-
PPE: Don additional PPE if necessary, including a respirator and heavy-duty gloves.
-
Contain: For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill.[6] For solid spills, carefully sweep up the material to avoid creating dust.[7]
-
Collect & Dispose: Collect the absorbed material or solid into a clearly labeled, sealed container for hazardous waste disposal.[6][7]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.
Waste Disposal:
All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste.
-
Segregation: Do not mix waste with other streams unless dictated by your institution's EHS guidelines.
-
Containment: Use sealed, properly labeled hazardous waste containers. The label should clearly state "Hazardous Waste" and list the chemical constituents.
-
Disposal: Follow all local, state, and federal regulations for hazardous waste disposal.[3][7] Consult your EHS department for specific institutional procedures.
By adhering to these rigorous PPE and handling protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your scientific endeavors. This proactive approach to safety is the hallmark of an experienced and trustworthy scientific professional.
References
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. aksci.com [aksci.com]
- 5. FCKeditor - Resources Browser [midyear.aza.org]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. fishersci.com [fishersci.com]
- 8. nj.gov [nj.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
